Uridine triacetate
Description
This compound, formerly known as vistonuridine, is an orally active prodrug of the naturally occurring nucleoside uridine. It is used for the treatment of hereditary orotic aciduria (Xuriden), or for the emergency treatment of fluorouracil or capecitabine overdose or toxicity (Vistogard). It is provided in the prodrug form as this compound as this form delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself. When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, this compound is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells. It reduces toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). Normally, FdUMP inhibits thymidylate synthase required for thymidine synthesis and DNA replication and repair while FUTP incorporates into RNA resulting in defective strands. As a result, these metabolites are associated with various unpleasant side effects such as neutropenia, mucositis, diarrhea, and hand–foot syndrome. Like many other neoplastic agents, these side effects limit the doses of 5-FU that can be administered, which also affects the efficacy for treatment. By pre-administering with uridine (as the prodrug this compound), higher doses of 5-FU can be given allowing for improved efficacy and a reduction in toxic side effects. It can also be used as a rescue therapy if severe side effects present within 96 hours after initiation of therapy. this compound is also used for the treatment of hereditary orotic aciduria, also known as uridine monophosphate synthase deficiency. This rare congenital autosomal recessive disorder of pyrimidine metabolism is caused by a defect in uridine monophosphate synthase (UMPS), a bifunctional enzyme that catalyzes the final two steps of the de novo pyrimidine biosynthetic pathway. As a result of UMPS deficiency, patients experience a systemic deficiency of pyrimidine nucleotides, accounting for most symptoms of the disease. Additionally, orotic acid from the de novo pyrimidine pathway that cannot be converted to UMP is excreted in the urine, accounting for the common name of the disorder, orotic aciduria. Furthermore, orotic acid crystals in the urine can cause episodes of obstructive uropathy. When administered as the prodrug this compound, uridine can be used by essentially all cells to make uridine nucleotides, which compensates for the genetic deficiency in synthesis in patients with hereditary orotic aciduria. When intracellular uridine nucleotides are restored into the normal range, overproduction of orotic acid is reduced by feedback inhibition, so that urinary excretion of orotic acid is also reduced.
This compound is a synthetic uridine pro-drug that is converted to uridine in vivo. Uridine, a pyrimidine nucleotide, has been used in a variety of diseases including depressive disorders and inherited myopathies. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 5 investigational indications.
A uridine prodrug that is used in the treatment of hereditary orotic aciduria.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFUWRKPQLGTGF-FMKGYKFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961409 | |
| Record name | 2′,3′,5′-Tri-O-acetyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-38-8 | |
| Record name | 2′,3′,5′-Tri-O-acetyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4105-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine triacetate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004105388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine triacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09144 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2′,3′,5′-Tri-O-acetyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 2',3',5'-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URIDINE TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WP61F175M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
uridine triacetate mechanism of action in pyrimidine salvage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) triacetate is a synthetic, acetylated prodrug of the endogenous nucleoside uridine. Its mechanism of action is centered on the pyrimidine (B1678525) salvage pathway, providing a crucial source of uridine to bypass metabolic blocks or to competitively inhibit cytotoxic antimetabolites. This document provides an in-depth technical overview of the pharmacokinetics, mechanisms of action, and the key experimental data supporting its clinical use in two distinct therapeutic areas: as an antidote for fluoropyrimidine overdose and for the treatment of the rare genetic disorder, hereditary orotic aciduria.
Introduction
Uridine is an essential nucleoside for the synthesis of RNA and plays a vital role in various metabolic processes, including the synthesis of glycogen (B147801) and glycoproteins. While most cells can synthesize pyrimidines de novo, the pyrimidine salvage pathway provides an alternative route, recycling bases and nucleosides from the degradation of DNA and RNA.[1] Uridine triacetate (2',3',5'-tri-O-acetyluridine) is an orally bioavailable prodrug designed to deliver high concentrations of uridine into systemic circulation.[2][3] Following oral administration, it is rapidly deacetylated by nonspecific esterases throughout the body to yield uridine.[4] This mechanism is pivotal to its therapeutic applications.
Pharmacokinetics and Metabolism
This compound's structure allows for enhanced absorption from the gastrointestinal tract compared to uridine itself. Once absorbed, it is converted to uridine, which is then transported into cells and enters the pyrimidine salvage pathway.
Pharmacokinetic Parameters
The pharmacokinetic profile of uridine following the administration of this compound has been characterized in multiple studies.
| Parameter | Value | Source(s) |
| Time to Peak Plasma (Tmax) | 2 to 3 hours | [4][5] |
| Elimination Half-life (t½) | 2 to 2.5 hours | [4][5] |
| Metabolism | Deacetylated by nonspecific esterases to uridine. | [4] |
| Food Effect | No significant impact on uridine pharmacokinetics. | [4] |
| Distribution | Crosses the blood-brain barrier. Taken up by cells via nucleoside transporters. | [5] |
| Excretion | Metabolized by normal pyrimidine catabolic pathways; also excreted renally. | [5] |
Metabolic Activation Pathway
The conversion of this compound to active nucleotides is a multi-step enzymatic process.
Mechanism of Action in Fluoropyrimidine Toxicity
This compound is an FDA-approved emergency treatment for overdose or severe early-onset toxicity from the chemotherapeutic agents 5-fluorouracil (B62378) (5-FU) or its oral prodrug, capecitabine (B1668275).[6][7]
Pathophysiology of 5-FU Toxicity
5-FU exerts its cytotoxic effects through its metabolites. One key metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), is erroneously incorporated into RNA, leading to disruption of RNA synthesis and function. Another metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibits thymidylate synthase, which blocks DNA synthesis and repair.[8]
Competitive Antagonism by Uridine
The uridine supplied by this compound enters the pyrimidine salvage pathway and is anabolized to uridine triphosphate (UTP).[1] This endogenous UTP acts as a direct biochemical antagonist, competing with the toxic FUTP for incorporation into RNA by RNA polymerases. By outcompeting FUTP, excess uridine prevents RNA damage and subsequent cell death in healthy tissues like the gastrointestinal mucosa and bone marrow.[9]
Clinical Efficacy Data
The approval of this compound for 5-FU toxicity was based on two open-label, expanded-access trials. The results demonstrated a significant survival benefit compared to a historical cohort that received supportive care only.
| Endpoint | This compound Cohort (n=135) | Historical Control Cohort (n=25) | Source(s) |
| Survival at 30 Days | 96% | 16% | [6][7] |
| Survival (Overdose Patients) | 97% | 16% | [8][10] |
| Resumption of Chemotherapy | 53 of 141 patients resumed chemotherapy in <30 days. | Not Applicable | [10] |
| Adverse Reactions (≥2%) | Frequency | Source(s) |
| Vomiting | 8.1% - 10% | [5][6] |
| Nausea | 4.6% - 5% | [5][6] |
| Diarrhea | 3.5% | [6][9] |
Mechanism of Action in Hereditary Orotic Aciduria
This compound is also the first FDA-approved treatment for hereditary orotic aciduria, a rare autosomal recessive disorder.[11]
Pathophysiology of Hereditary Orotic Aciduria
This disorder is caused by a deficiency in the bifunctional enzyme UMP synthase (UMPS), which catalyzes the final two steps of de novo pyrimidine synthesis: the conversion of orotic acid to orotidine (B106555) 5'-monophosphate (OMP) and the subsequent decarboxylation of OMP to uridine monophosphate (UMP). The enzyme deficiency leads to a buildup of orotic acid and a systemic inability to produce sufficient pyrimidine nucleotides, resulting in megaloblastic anemia, developmental delays, and failure to thrive.[11]
Bypassing the Metabolic Block
This compound provides an exogenous source of uridine. This uridine is taken up by cells and phosphorylated by uridine kinase (UCK) directly to UMP. This action effectively bypasses the genetic block in the de novo pathway, replenishing the intracellular pool of pyrimidine nucleotides required for RNA synthesis and other essential functions, thereby alleviating the clinical manifestations of the disease.
Key Experimental Protocols
Preclinical Mouse Model of 5-FU Overdose
This protocol is summarized from published preclinical studies that established the efficacy and treatment time window for this compound.[12][13]
-
Objective: To determine the efficacy of this compound in preventing mortality after a lethal dose of 5-FU.
-
Animal Model: Mice (specific strain often not detailed in summaries, but typically standard lab strains like BALB/c or C57BL/6).
-
Methodology:
-
A lethal dose of 5-FU (e.g., 300 mg/kg) is administered to cohorts of mice.[12]
-
A separate model mimicking impaired 5-FU clearance (simulating DPD deficiency) involves co-administering a standard dose of 5-FU (e.g., 100 mg/kg) with a DPD inhibitor like 5-ethynyluracil.[12]
-
Treatment cohorts receive this compound (e.g., 2000 mg/kg, orally) at varying time points post-5-FU administration (e.g., 4, 24, 48, 72, 96 hours).[12][13]
-
Control animals receive a vehicle solution.
-
Primary endpoint is survival over a set period (e.g., 30 days).
-
Secondary endpoints include monitoring for toxicity markers such as body weight changes, hematologic parameters (e.g., complete blood counts), and histological analysis of gastrointestinal tissue.[12]
-
-
Results Summary: Initiating this compound within 24 hours resulted in up to 90% survival. Efficacy progressively declined when treatment was initiated at later time points, with minimal benefit after 96 hours.[6][12]
Clinical Trials in 5-FU/Capecitabine Overexposure (e.g., NCT01432301)
This protocol is a composite based on the FDA review and publications of the two pivotal open-label, expanded-access trials.[10][14][15]
-
Objective: To evaluate the efficacy and safety of this compound for emergency treatment of 5-FU or capecitabine overdose or severe early-onset toxicity.
-
Study Design: Two single-arm, open-label, expanded-access trials. A historical control cohort was used for comparison.[10][16]
-
Patient Population: Adult and pediatric patients who experienced a fluoropyrimidine overdose or exhibited severe/life-threatening toxicities (e.g., cardiac, CNS, severe gastrointestinal toxicity, neutropenia) within 96 hours of last drug administration.[14][15]
-
Intervention:
-
Primary Efficacy Endpoint: Survival at 30 days or survival until resumption of chemotherapy if prior to 30 days.[14]
-
Data Collection: Demographics, details of the overexposure, adverse events, and survival status were collected. Patients were followed for 30 days.[15]
Clinical Trial in Hereditary Orotic Aciduria
This protocol is based on the single-arm trial that supported the FDA approval of this compound for this indication.[11][17]
-
Objective: To evaluate the efficacy and safety of this compound as a uridine replacement therapy.
-
Study Design: A single-arm, open-label study consisting of a 6-week main study and a 6-month extension.[11]
-
Patient Population: 4 patients aged 3-19 years with a confirmed diagnosis of hereditary orotic aciduria.[11]
-
Intervention: this compound starting at 60 mg/kg once daily, with potential escalation.[11][17]
-
Efficacy Endpoints:
-
Data Collection: Hematologic labs, vital signs, physical exams, and urine orotic acid levels were measured at baseline and throughout the study. Plasma uridine levels were also evaluated.[17]
Biochemical Assay: Uridine-Cytidine Kinase (UCK) Activity
This protocol describes a method to measure the activity of UCK, a key enzyme in the pyrimidine salvage pathway that phosphorylates uridine to UMP. This is relevant for understanding the rate-limiting steps of uridine activation.[18][19]
-
Principle: The kinase reaction uses ATP to phosphorylate uridine, producing ADP. The amount of ADP produced over time is proportional to the enzyme's activity and can be measured using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Methodology:
-
Recombinant human UCK enzyme (e.g., UCK1 or UCK2) is purified.
-
The enzyme is dispensed into a multi-well plate (e.g., 384-well) with a buffer solution.
-
A substrate/ATP mix is added to initiate the reaction. This mix contains a fixed concentration of ATP (e.g., 100 µM) and varying concentrations of the uridine substrate to determine kinetic parameters.[18]
-
The reaction proceeds at a controlled temperature (e.g., 37°C) for a set time course (e.g., measurements at 0, 60, 120, and 180 minutes).[18]
-
At each time point, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added, which uses the newly formed ADP to catalyze a reaction that produces light (luciferase-based).
-
Luminescence is measured with a plate reader.
-
The light signal is converted to the amount of ADP produced using a standard curve.
-
Kinetic parameters (KM and Vmax) can be calculated from the reaction rates at different substrate concentrations.[18]
-
References
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 7. FDA Approval: this compound for the Treatment of Patients Following Fluorouracil or Capecitabine Overdose or Exhibiting Early-Onset Severe Toxicities Following Administration of These Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emergency use of this compound for the prevention and treatment of life-threatening 5-fluorouracil and capecitabine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. secure.medicalletter.org [secure.medicalletter.org]
- 12. asco.org [asco.org]
- 13. Prompt treatment with this compound improves survival and reduces toxicity due to fluorouracil and capecitabine overdose or dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. england.nhs.uk [england.nhs.uk]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Uridine Triacetate: A Comprehensive Technical Guide on its Role as a Uridine Prodrug and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) triacetate is a synthetic, orally bioavailable prodrug of the endogenous nucleoside uridine.[1] It is a critical therapeutic agent approved for two distinct indications: the emergency treatment of 5-fluorouracil (B62378) (5-FU) or capecitabine (B1668275) overdose and severe toxicity, and for the chronic management of hereditary orotic aciduria, a rare genetic disorder of pyrimidine (B1678525) metabolism.[1][2] This technical guide provides an in-depth analysis of uridine triacetate's mechanism of action, its metabolic conversion to uridine, and the subsequent metabolic pathways. It summarizes key quantitative data from clinical and pharmacokinetic studies, details the experimental protocols for its analysis, and provides visual representations of its metabolic fate and related experimental workflows.
Introduction
Uridine, a pyrimidine nucleoside, is a fundamental component of RNA and a precursor for the synthesis of other essential pyrimidine nucleotides.[1] However, its clinical utility is hampered by poor oral bioavailability.[3] this compound, a tri-acetylated form of uridine, overcomes this limitation by enhancing its lipophilicity and absorption, delivering significantly higher systemic concentrations of uridine compared to equimolar doses of uridine itself.[2][3]
Mechanism of Action
This compound functions as a prodrug, undergoing rapid and extensive deacetylation by nonspecific esterases present in the gastrointestinal tract and blood to release uridine into the systemic circulation.[2][3] The therapeutic effects of this compound are therefore attributable to the pharmacological actions of uridine.
Antidote to 5-Fluorouracil and Capecitabine Toxicity
In the context of 5-FU or capecitabine (a prodrug of 5-FU) toxicity, the mechanism of action is competitive antagonism. 5-FU is metabolized to several active, cytotoxic compounds, including fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, leading to disruption of RNA synthesis and function, while FdUMP inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[2]
Uridine, derived from this compound, is anabolized to uridine triphosphate (UTP).[3] UTP competes with FUTP for incorporation into RNA, thereby mitigating the RNA-directed cytotoxicity of 5-FU.[3] By providing an excess of uridine, this compound helps to replenish the cellular pool of pyrimidine nucleotides, counteracting the toxic effects of 5-FU on healthy tissues.
Treatment of Hereditary Orotic Aciduria
Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the enzyme uridine monophosphate (UMP) synthase. This deficiency leads to a buildup of orotic acid and a deficiency in pyrimidine nucleotides. This compound serves as a replacement therapy, providing an exogenous source of uridine to bypass the enzymatic defect and allow for the synthesis of essential pyrimidine nucleotides.
Metabolic Fate of this compound
The metabolic journey of this compound begins with its oral administration and culminates in the integration of its uridine moiety into various cellular pathways.
Absorption and Conversion to Uridine
Following oral administration, this compound is absorbed from the gastrointestinal tract. It is then rapidly and completely deacetylated by nonspecific esterases to yield uridine and acetate.[2] This conversion is so efficient that this compound itself is not detected in the systemic circulation.[4]
Uridine Metabolism and UTP Synthesis
Once in the circulation, uridine is taken up by cells via nucleoside transporters. Inside the cell, uridine can enter two main metabolic pathways for the synthesis of UTP: the salvage pathway and, to a lesser extent, contributing to the de novo synthesis pathway.
-
Salvage Pathway: This is the primary route for the utilization of exogenous uridine. Uridine is phosphorylated by uridine kinase to form uridine monophosphate (UMP). UMP is then sequentially phosphorylated by UMP-CMP kinase and nucleoside diphosphate (B83284) kinase to yield uridine diphosphate (UDP) and finally uridine triphosphate (UTP).[5][6]
-
De Novo Pyrimidine Synthesis: While uridine from this compound primarily feeds into the salvage pathway, the cellular pyrimidine pool is also maintained by de novo synthesis from precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate.[7][8]
The resulting UTP is a crucial precursor for RNA synthesis and can be converted to cytidine (B196190) triphosphate (CTP), another essential pyrimidine nucleotide.[6]
Quantitative Data
The following tables summarize the key quantitative data from pharmacokinetic and clinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) of Uridine | 2-3 hours | [2] |
| Elimination Half-life of Uridine | 2-2.5 hours | [2] |
| Bioavailability Enhancement (vs. Uridine) | 4- to 6-fold higher systemic uridine exposure | [2][3] |
| Effect of Food | No clinically significant effect on uridine pharmacokinetics | [4] |
Table 2: Efficacy of this compound in 5-FU/Capecitabine Overdose and Toxicity (from pivotal open-label trials)
| Efficacy Outcome | Patient Group | Result | Reference(s) |
| Overall Survival at 30 days | All treated patients (n=135) | 96% | [3] |
| Survival at 30 days | Patients with 5-FU overdose (n=117) | 97% | [9] |
| Survival at 30 days | Patients with severe toxicity (n=18) | 89% | [9] |
| Survival in Historical Control (supportive care only) | 5-FU overdose patients (n=25) | 16% | [3] |
| Survival in patients treated within 96 hours of toxicity onset | Early-onset toxicity (n=18) | 100% | [3] |
| Survival in patients treated after 96 hours of toxicity onset | Early-onset toxicity (n=8) | 38% | [3] |
| Resumption of Chemotherapy within 30 days | Patients with a cancer diagnosis (n=141) | 38% (mean time: 19.6 days) | [3][10] |
Table 3: Safety Profile of this compound (Adverse Reactions in >2% of patients)
| Adverse Reaction | Incidence | Reference(s) |
| Vomiting | 8.1% - 10% | [2][3] |
| Nausea | 4.6% - 5% | [2][3] |
| Diarrhea | 3.5% | [3][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols used for the analysis of uridine in biological matrices.
Quantification of Uridine in Human Plasma by HPLC-UV
This method is suitable for pharmacokinetic studies.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add an internal standard (e.g., amoxicillin).
-
Add 20 µL of perchloric acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.[9]
-
-
Chromatographic Conditions:
-
Validation Parameters:
Quantification of Uridine in Human Plasma by LC-MS/MS
This method offers higher sensitivity and specificity.
-
Sample Preparation (Protein Precipitation):
-
Spike human plasma samples with a stable isotope-labeled internal standard for uridine.
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant.[5]
-
-
Surrogate Matrix Approach:
-
Due to the presence of endogenous uridine, a surrogate matrix (e.g., bovine serum albumin solution) is used to prepare calibration standards and quality control samples. Parallelism between the surrogate and authentic matrix (human plasma) must be demonstrated.[5]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Specific column, mobile phase, and gradient conditions are optimized for the separation of uridine.
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity.
-
-
Validation Parameters:
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.
Caption: Metabolic pathway of this compound to uridine and UTP.
Caption: Experimental workflow for uridine quantification in plasma.
Caption: Competitive antagonism of 5-FU toxicity by uridine.
Conclusion
This compound is a well-characterized and effective prodrug of uridine, addressing the limitations of uridine's poor oral bioavailability. Its rapid conversion to uridine allows for the efficient replenishment of cellular uridine pools, providing a critical mechanism for the reversal of 5-FU and capecitabine toxicity and for the management of hereditary orotic aciduria. The quantitative data from clinical trials robustly support its efficacy and safety in its approved indications. The detailed experimental protocols for its analysis provide a foundation for further research and clinical monitoring. The continued study of this compound and its metabolic effects holds promise for optimizing its therapeutic use and exploring potential new applications.
References
- 1. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ichgcp.net [ichgcp.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - ID [thermofisher.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Uridine Triacetate in the Management of Hereditary Orotic Aciduria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hereditary orotic aciduria (HOA) is a rare autosomal recessive disorder of pyrimidine (B1678525) metabolism caused by a deficiency of the bifunctional enzyme uridine (B1682114) monophosphate synthase (UMPS). This deficiency leads to the accumulation of orotic acid and a systemic deficit of pyrimidine nucleotides, resulting in a range of clinical manifestations including megaloblastic anemia, failure to thrive, and developmental delays. Uridine triacetate, a prodrug of uridine, serves as a replacement therapy to bypass the enzymatic defect in UMPS. This technical guide provides an in-depth overview of the role of this compound in the treatment of HOA, including its mechanism of action, clinical efficacy, and the methodologies for diagnosis and therapeutic monitoring.
Introduction to Hereditary Orotic Aciduria
Hereditary orotic aciduria is a rare inborn error of metabolism with an estimated birth prevalence of less than 1 in 1,000,000.[1][2] The disorder is caused by mutations in the UMPS gene, located on chromosome 3q13, which encodes the uridine monophosphate synthase enzyme.[3][4] UMPS is a bifunctional protein possessing two enzymatic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase.[3][5] These two activities catalyze the final two steps of the de novo pyrimidine synthesis pathway, converting orotic acid to OMP and then OMP to uridine monophosphate (UMP).[3]
A deficiency in UMPS activity leads to two primary pathological consequences:
-
Accumulation of Orotic Acid: The blockage of the pyrimidine synthesis pathway results in a massive buildup of the precursor, orotic acid. This leads to excessive excretion of orotic acid in the urine (orotic aciduria), which can cause crystalluria and obstructive uropathy.[5][6]
-
Pyrimidine Nucleotide Deficiency: The inability to synthesize UMP, a precursor for all other pyrimidine nucleotides (cytidine triphosphate - CTP, and thymidine (B127349) triphosphate - TTP), results in a systemic deficiency of these essential building blocks for DNA and RNA synthesis. This deficiency is particularly detrimental to rapidly dividing cells, such as those in the bone marrow, leading to megaloblastic anemia that is unresponsive to vitamin B12 or folic acid.[3][5]
The clinical presentation of HOA typically includes failure to thrive, developmental delays, and hematologic abnormalities.[1][2]
This compound: Mechanism of Action
This compound is an acetylated prodrug of uridine.[7] Following oral administration, it is deacetylated by nonspecific esterases present throughout the body to release uridine into the circulation.[6][8] This orally administered uridine provides an exogenous source of pyrimidine precursors, effectively bypassing the deficient UMPS enzyme.[7]
The therapeutic action of this compound is twofold:
-
Correction of Pyrimidine Deficiency: The released uridine is taken up by cells and converted to UMP by the enzyme uridine kinase. This UMP can then be utilized to synthesize other pyrimidine nucleotides, thereby restoring the intracellular pyrimidine pool. This replenishment of pyrimidine nucleotides supports normal DNA and RNA synthesis, leading to the resolution of hematologic abnormalities and supporting normal growth and development.[6]
-
Reduction of Orotic Acid Production: The restoration of intracellular uridine nucleotide levels provides a feedback inhibition signal to the de novo pyrimidine synthesis pathway, specifically at the level of carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), the rate-limiting enzyme.[9] This feedback mechanism downregulates the production of orotic acid, leading to a significant reduction in its urinary excretion and mitigating the risk of associated complications.[6]
Clinical Efficacy of this compound
The efficacy of this compound for the treatment of hereditary orotic aciduria was evaluated in a single-arm, open-label clinical trial (NCT02110147) involving four patients aged 3 to 19 years.[1][6][10] The starting dose was 60 mg/kg once daily, which could be increased to 120 mg/kg once daily based on clinical and biochemical response.[1][11]
Data Presentation
The following tables summarize the key efficacy data from the pivotal clinical trial.
Table 1: Patient Demographics and Dosing Information
| Patient ID | Age (years) | Baseline Treatment | This compound Starting Dose | This compound Maintenance Dose |
| 1 | 3 | Uridine | 60 mg/kg/day | 120 mg/kg/day |
| 2 | 9 | Uridine | 60 mg/kg/day | 60 mg/kg/day |
| 3 | 19 | Uridine | 60 mg/kg/day | 120 mg/kg/day |
| 4 | 5 | Treatment-naïve | 60 mg/kg/day | 120 mg/kg/day |
Table 2: Hematologic Parameters - Baseline and 6-Month Follow-up
| Patient ID | Hematologic Parameter | Baseline | 6 Months | Outcome |
| 1 | Neutrophil Count (x10⁹/L) | 0.9 | 1.5 | Improved |
| 2 | White Blood Cell (WBC) Count (x10⁹/L) | 4.5 | 5.0 | Stable |
| 3 | Mean Corpuscular Volume (MCV) (fL) | 102 | 98 | Improved |
| 4 | Mean Corpuscular Volume (MCV) (fL) | 105 | 103 | Stable |
| Normal ranges: Neutrophil Count: 1.5-8.0 x10⁹/L, WBC Count: 4.5-11.0 x10⁹/L, MCV: 80-100 fL.[2][12][13][14][15] |
Table 3: Urinary Orotic Acid Levels - Baseline and 6-Month Follow-up
| Patient ID | Baseline Urinary Orotic Acid (mmol/mol creatinine) | 6 Months Urinary Orotic Acid (mmol/mol creatinine) | Outcome |
| 1 | 1.8 | 1.2 | Stable (within near normal range) |
| 2 | 1.5 | 1.0 | Stable (within near normal range) |
| 3 | 2.0 | 1.4 | Stable (within near normal range) |
| 4 | >100 | 2.5 | Significantly Improved |
| Normal range for urinary orotic acid is typically <1.4 mmol/mol creatinine (B1669602) in children and adults.[8][16] |
After 6 months of treatment, hematologic parameters either improved or remained stable in all four patients.[10] Notably, urinary orotic acid levels remained stable and within or near the normal range in all patients.[1][10] In addition, weight and height growth either improved or remained stable in the pediatric patients.[1] No adverse effects of this compound were reported in this trial.[10][11]
Experimental Protocols
Accurate diagnosis and consistent monitoring are crucial for the effective management of hereditary orotic aciduria. The following sections detail the methodologies for key diagnostic and monitoring experiments.
Diagnosis of Hereditary Orotic Aciduria
This method offers high sensitivity and specificity for the quantification of orotic acid in urine.[7][17]
-
Principle: Stable isotope-labeled orotic acid is used as an internal standard. Urine samples are diluted and directly injected into the LC-MS/MS system. Orotic acid and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry based on their specific mass-to-charge ratios.
-
Sample Preparation:
-
Collect a random urine sample in a sterile container.
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine supernatant 1:20 with a solution containing the isotopically labeled internal standard (e.g., [1,3-¹⁵N₂]-orotic acid).[7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a C8 or similar reversed-phase column. An isocratic mobile phase of acetonitrile (B52724) and water with a small percentage of formic acid is commonly used.[18]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for orotic acid (e.g., m/z 155 -> 111) and the internal standard.[7]
-
-
Data Analysis:
-
Generate a calibration curve using standards of known orotic acid concentrations.
-
Calculate the concentration of orotic acid in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the orotic acid concentration to the urinary creatinine concentration to account for variations in urine dilution. The result is typically expressed as mmol of orotic acid per mol of creatinine.
-
This assay directly measures the functional activity of the UMPS enzyme in patient cells.
-
Principle: The activity of the OPRT and OMP decarboxylase components of UMPS can be measured spectrophotometrically by monitoring the consumption of the substrate or the formation of the product. A common method involves a coupled enzyme assay.
-
Sample Preparation:
-
Collect a whole blood sample in a heparinized tube.
-
Isolate erythrocytes by centrifugation and wash with a saline solution.
-
Lyse the erythrocytes to release the cellular contents, including the UMPS enzyme.
-
-
Assay Protocol (Spectrophotometric):
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), magnesium chloride (a cofactor), and the substrates for the UMPS enzyme (orotic acid and phosphoribosyl pyrophosphate - PRPP).
-
Initiate the reaction by adding the erythrocyte lysate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of orotic acid or the increase in absorbance corresponding to the formation of UMP. For instance, the consumption of orotate can be monitored at 295 nm.[19]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time.
-
Use the molar extinction coefficient of the substrate or product to convert the rate of absorbance change into the rate of enzyme activity (e.g., in nmol/h/mg of protein).
-
Compare the patient's enzyme activity to that of healthy controls. A significant reduction in UMPS activity is indicative of hereditary orotic aciduria.
-
Molecular genetic testing provides a definitive diagnosis by identifying pathogenic variants in the UMPS gene.
-
Principle: DNA is extracted from the patient's blood, and the coding regions and exon-intron boundaries of the UMPS gene are sequenced to identify any mutations.
-
Methodology (Sanger Sequencing):
-
DNA Extraction: Extract genomic DNA from a whole blood sample using a commercially available kit.
-
PCR Amplification: Design primers to amplify the exons and flanking intronic regions of the UMPS gene. Perform polymerase chain reaction (PCR) to generate a sufficient amount of DNA for sequencing.
-
Sequencing Reaction: Perform Sanger sequencing using fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.
-
Sequence Analysis: Analyze the sequencing data to identify any deviations from the reference sequence of the UMPS gene.
-
-
Methodology (Next-Generation Sequencing - NGS):
-
Library Preparation: Prepare a DNA library from the patient's genomic DNA.
-
Targeted Gene Panel: Use a targeted gene panel that includes the UMPS gene and other genes associated with inborn errors of metabolism.[4][20][21][22][23]
-
Sequencing: Perform high-throughput sequencing on an NGS platform.
-
Bioinformatic Analysis: Align the sequencing reads to the human reference genome and call variants in the UMPS gene.
-
-
Interpretation: Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines. The identification of two pathogenic or likely pathogenic variants in trans (one on each allele) confirms the diagnosis of hereditary orotic aciduria.
Monitoring Treatment with this compound
Regular monitoring is essential to ensure the adequacy of this compound therapy and to adjust the dosage as needed.
-
Urinary Orotic Acid Levels:
-
Frequency: Monitor every 3-6 months, or more frequently if there are changes in clinical status or dosage.
-
Methodology: Use the LC-MS/MS method described in section 4.1.1.
-
Target: The goal is to maintain urinary orotic acid levels within the normal range.
-
-
Hematologic Parameters:
-
Frequency: Monitor complete blood count (CBC) with differential every 3-6 months.
-
Parameters: Pay close attention to hemoglobin, hematocrit, mean corpuscular volume (MCV), white blood cell count, and neutrophil count.
-
Target: The aim is to maintain all hematologic parameters within the age-appropriate normal ranges.
-
-
Growth and Development:
-
Frequency: Monitor height and weight at regular pediatric check-ups.
-
Parameters: Plot growth on standardized growth charts.
-
Target: The goal is to achieve and maintain a normal growth trajectory.
-
-
Clinical Assessment:
-
Frequency: Regular clinical evaluations to assess for any signs or symptoms of the disease, such as developmental progress and the absence of urinary tract issues.
-
Conclusion
This compound is a safe and effective replacement therapy for hereditary orotic aciduria. By providing an exogenous source of uridine, it successfully bypasses the deficient UMPS enzyme, leading to the correction of pyrimidine deficiency and the suppression of orotic acid overproduction. This results in the normalization of hematologic parameters, a significant reduction in urinary orotic acid excretion, and the promotion of normal growth and development. The diagnosis and management of hereditary orotic aciduria rely on a combination of clinical evaluation, biochemical testing, and genetic analysis. The detailed experimental protocols provided in this guide offer a framework for the accurate diagnosis and consistent monitoring of patients on this compound therapy, which is crucial for optimizing clinical outcomes in this rare metabolic disorder.
References
- 1. Determination of orotic acid in children's urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haematology reference ranges [gloshospitals.nhs.uk]
- 3. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Next Generation Sequencing in Patients with Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orotic Acid, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. d-nb.info [d-nb.info]
- 10. secure.medicalletter.org [secure.medicalletter.org]
- 11. This compound: Uses, Side Effects, Dosage [medicinenet.com]
- 12. Table 1, Complete blood count - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. parentprojectmd.org [parentprojectmd.org]
- 14. Laboratory Values | NBME [nbme.org]
- 15. Pediatric Reference Ranges [healthcare.uiowa.edu]
- 16. lhsc.on.ca [lhsc.on.ca]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted next generation sequencing in patients with inborn errors of metabolism [diposit.ub.edu]
- 21. Metaboseq Gene Sequencing Panel | Inborn Errors of Metabolism Diagnostic Testing Program [cincinnatichildrens.org]
- 22. sheffieldchildrens.nhs.uk [sheffieldchildrens.nhs.uk]
- 23. Utility of Gene Panels for the Diagnosis of Inborn Errors of Metabolism in a Metabolic Reference Center - PMC [pmc.ncbi.nlm.nih.gov]
Uridine Triacetate: A Technical Guide to its Effects on Cellular RNA and DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) triacetate is a synthetic, orally bioavailable prodrug of the naturally occurring nucleoside, uridine.[1] Upon administration, it is rapidly deacetylated by nonspecific esterases in the blood to yield uridine.[2] This guide provides an in-depth technical overview of the core mechanism of action of uridine triacetate and its subsequent effects on cellular RNA and DNA synthesis. The primary clinical application of this compound is as an emergency treatment for toxicity caused by the chemotherapeutic agents 5-fluorouracil (B62378) (5-FU) or its prodrug, capecitabine (B1668275).[3][4] Therefore, its impact on nucleic acid synthesis is most prominently understood in the context of rescuing cells from fluoropyrimidine-induced damage.
Mechanism of Action: A Tale of Two Pathways
The cytotoxic effects of 5-FU stem from its metabolism into two primary active molecules: fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP). This compound's therapeutic effect is centered on mitigating the damage caused by these metabolites through two distinct mechanisms impacting RNA and DNA synthesis respectively.
Competitive Inhibition of RNA Synthesis
The primary mechanism by which this compound rescues cells from 5-FU toxicity is through the competitive inhibition of FUTP incorporation into RNA.[4] Once this compound is converted to uridine, it enters the pyrimidine (B1678525) salvage pathway and is phosphorylated to uridine triphosphate (UTP).[2] This surge in intracellular UTP levels creates a competitive environment where UTP outcompetes FUTP for incorporation into newly synthesized RNA by RNA polymerases.[3][5] By preventing the incorporation of the fraudulent nucleotide FUTP, this compound preserves the integrity and normal function of RNA, thus averting RNA-mediated cytotoxicity.[4]
Indirect Support of DNA Synthesis
The second active metabolite of 5-FU, FdUMP, is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, an essential component of DNA.[6] Inhibition of TS leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which in turn disrupts DNA replication and repair, leading to what is known as a "thymineless death."[6]
This compound administration helps to indirectly alleviate this by replenishing the cellular pool of pyrimidines.[1] The exogenous uridine can be converted to other pyrimidine nucleotides, which can then enter the pathways that produce deoxyuridine monophosphate (dUMP), the substrate for thymidylate synthase. While uridine itself does not directly reverse the inhibition of thymidylate synthase, by increasing the overall pyrimidine nucleotide pool, it can help to maintain a more balanced supply of precursors for DNA synthesis.
Quantitative Data
Direct quantitative data on the effect of this compound alone on cellular RNA and DNA synthesis is limited in publicly available literature. The majority of clinical and preclinical studies have focused on its efficacy in the context of 5-FU or capecitabine overdose. The primary endpoint in these studies is typically patient survival.
However, some studies on uridine supplementation provide insights into its metabolic effects. For instance, the addition of uridine to culture medium has been shown to decrease the rate of de novo pyrimidine nucleotide biosynthesis by approximately 70%, as measured by the incorporation of 14CO2.[7] This suggests a feedback inhibition mechanism where the presence of exogenous uridine signals the cell to downregulate its own production of pyrimidines.
The following tables summarize the available quantitative data, primarily from clinical trials of this compound in the setting of fluoropyrimidine toxicity.
Table 1: Clinical Efficacy of this compound in Fluoropyrimidine Toxicity
| Parameter | This compound Treatment Group | Historical Control (Supportive Care Only) | Reference |
| Survival Rate (Overall) | 96% (137/142 patients) | 16% (4/25 patients) | |
| Survival in Patients with Early-Onset Toxicity (treated within 96 hours) | 100% (18/18 patients) | Not Available | |
| Survival in Patients with Early-Onset Toxicity (treated after 96 hours) | 38% (3/8 patients) | Not Available | |
| Resumption of Chemotherapy within 30 days | 34% | Not Applicable | [3] |
Table 2: Pharmacokinetic Parameters of Uridine Following this compound Administration
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours | [2] |
| Bioavailability compared to oral uridine | 4- to 6-fold higher | [8] |
Experimental Protocols
Protocol: Measurement of Nascent RNA Synthesis via 5-Bromouridine (BrU) Labeling and Immunoprecipitation
Objective: To quantify the rate of new RNA synthesis in cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound solution
-
5-Bromouridine (BrU)
-
RNA isolation kit
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
RT-qPCR reagents
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period. Include a vehicle-only control group.
-
BrU Labeling: Add 2 mM 5-Bromouridine (BrU) to the cell culture medium and incubate for 1 hour to label newly synthesized RNA.[9]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Immunoprecipitation of BrU-labeled RNA:
-
Incubate the isolated RNA with an anti-BrdU antibody to specifically bind to the BrU-labeled RNA.
-
Add Protein A/G magnetic beads to the RNA-antibody mixture to capture the complex.
-
Wash the beads several times to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Quantification:
-
Reverse transcribe the eluted BrU-labeled RNA into cDNA.
-
Perform quantitative PCR (qPCR) using primers for specific genes of interest to determine their relative abundance in the newly synthesized RNA pool.
-
Alternatively, the entire population of BrU-labeled RNA can be subjected to next-generation sequencing for a transcriptome-wide analysis of RNA synthesis.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and logical relationships involved in the action of this compound.
Caption: Mechanism of this compound in 5-FU Toxicity Rescue.
Caption: Experimental Workflow for Measuring Nascent RNA Synthesis.
Caption: this compound Integration into Pyrimidine Metabolism.
Conclusion
This compound exerts its primary effect on RNA synthesis by competitively inhibiting the incorporation of toxic 5-FU metabolites. Its role in DNA synthesis is more indirect, serving to replenish the pyrimidine nucleotide pool that is depleted by 5-FU's inhibition of thymidylate synthase. While quantitative data on its effects in a non-toxic cellular environment are sparse, the established mechanisms and clinical efficacy in reversing fluoropyrimidine toxicity underscore its critical role in nucleic acid metabolism under cytotoxic stress. Further research utilizing modern techniques for measuring nascent RNA and DNA synthesis could provide a more detailed quantitative understanding of the standalone effects of this compound on these fundamental cellular processes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Review of the fluoropyrimidine antidote this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Frontiers | Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 6. This compound for severe 5-fluorouracil toxicity in a patient with thymidylate synthase gene variation: Potential pharmacogenomic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Uridine Triacetate's Impact on Mitochondrial Function and Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine (B1682114) triacetate, a prodrug of the essential nucleoside uridine, is increasingly recognized for its role in cellular metabolism and energy homeostasis. While clinically approved for the emergency treatment of fluorouracil or capecitabine (B1668275) overdose and for hereditary orotic aciduria, its underlying mechanism extends to the core of cellular energy production: the mitochondria. This technical guide provides a comprehensive overview of the current understanding of how uridine triacetate, through its conversion to uridine, impacts mitochondrial function and bioenergetics. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, mitochondrial biology, and metabolic diseases.
Introduction: this compound and Its Bioactivation
This compound is an orally bioavailable, acetylated form of uridine.[1][2] This formulation enhances its absorption and systemic delivery, leading to a 4- to 6-fold greater plasma concentration of uridine compared to equimolar doses of uridine itself.[2] Once in circulation, esterases rapidly deacetylate this compound, releasing uridine into the bloodstream.[2] Uridine is a fundamental building block for RNA and is crucial for the synthesis of pyrimidine (B1678525) nucleotides, which are essential for a myriad of cellular processes, including DNA and RNA synthesis, glycogen (B147801) synthesis, and the formation of phospholipids (B1166683) for cell membranes.[3][4]
The primary focus of this guide is the downstream effects of uridine supplementation on mitochondrial function. Mitochondria, the powerhouses of the cell, are central to energy metabolism, and their dysfunction is implicated in a wide range of pathologies. Emerging evidence suggests that uridine plays a significant role in maintaining mitochondrial health and function.
Impact on Mitochondrial Bioenergetics: Quantitative Data
The administration of uridine has been shown to modulate several key parameters of mitochondrial bioenergetics. The following tables summarize the quantitative data from preclinical studies. It is important to note that these studies utilized uridine, the active metabolite of this compound.
Table 1: Effects of Uridine on Mitochondrial Respiration
| Parameter | Model | Treatment Group | Control Group | % Change | Reference |
| State 3 Respiration (nmol O₂/min/mg protein) | Hyperthyroid Rat Liver Mitochondria | 41.5 ± 0.8 | 41.3 ± 0.8 | +0.5% | [5] |
| Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | 24.1 ± 1.9 | 24.1 ± 1.9 | 0% | [6] | |
| State 4 Respiration (nmol O₂/min/mg protein) | Hyperthyroid Rat Liver Mitochondria | 4.6 ± 0.2 | 4.5 ± 0.2 | +2.2% | [5] |
| Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | 4.9 ± 0.5 | 5.9 ± 0.7 | -16.9% | [6] | |
| Respiratory Control Ratio (RCR) | Hyperthyroid Rat Liver Mitochondria | 9.1 ± 0.2 | 9.2 ± 0.2 | -1.1% | [5] |
| Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | 5.1 ± 0.5 | 4.2 ± 0.3 | +21.4% | [6] | |
| ADP/O Ratio | Hyperthyroid Rat Liver Mitochondria | 2.9 ± 0.04 | 2.9 ± 0.04 | 0% | [5] |
| Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | 2.7 ± 0.1 | 2.7 ± 0.1 | 0% | [6] |
Table 2: Effects of Uridine on Mitochondrial Reactive Oxygen Species (ROS) Production and Biogenesis Markers
| Parameter | Model | Treatment Group | Control Group | % Change | Reference |
| H₂O₂ Production (nmol/min/mg protein) | Hyperthyroid Rat Liver Mitochondria | 0.24 ± 0.01 | 0.32 ± 0.02 | -25% | [5] |
| Ppargc1a (PGC-1α) mRNA Expression (relative units) | Hyperthyroid Rat Liver Mitochondria | ~2.0 | ~1.0 | +100% | [5] |
| Diabetic Mouse Heart | Restored to control levels | Decreased vs. control | - | [7] | |
| Nrf1 mRNA Expression (relative units) | Hyperthyroid Rat Liver Mitochondria | ~2.0 | ~1.0 | +100% | [5] |
| Drp1 mRNA Expression (relative units) | Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | Increased vs. mdx control | - | - | [6] |
| Parkin mRNA Expression (relative units) | Duchenne Muscular Dystrophy (mdx) Mouse Skeletal Muscle Mitochondria | Increased vs. mdx control | - | - | [6] |
| Pink1 mRNA Expression (relative units) | Diabetic Mouse Heart | Enhanced vs. diabetic control | - | - | [7] |
Signaling Pathways and Mechanisms of Action
Uridine's influence on mitochondrial function is mediated through several interconnected signaling pathways. A key mechanism involves the enhancement of mitochondrial biogenesis and quality control.
Uridine Metabolism and Entry into the Cell
Uridine is transported into cells via concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).[3] Once inside, it can be phosphorylated to uridine monophosphate (UMP) and subsequently to uridine triphosphate (UTP), which is a key precursor for RNA synthesis and various metabolic pathways.
Enhancement of Mitochondrial Biogenesis
Uridine supplementation has been shown to upregulate key regulators of mitochondrial biogenesis, namely Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Nuclear Respiratory Factor 1 (NRF1).[5] PGC-1α is a master regulator that, upon activation, co-activates NRF1, which in turn stimulates the expression of nuclear genes encoding mitochondrial proteins, including components of the electron transport chain (ETC) and factors required for mitochondrial DNA (mtDNA) replication and transcription. This leads to an increase in mitochondrial mass and an enhanced capacity for oxidative phosphorylation. The precise upstream signals linking uridine to PGC-1α activation are still under investigation but may involve cellular energy sensors like AMPK and sirtuins.[8][9]
Mitochondrial Quality Control
Uridine has also been implicated in mitochondrial quality control mechanisms, including mitophagy, the selective removal of damaged mitochondria. Studies have shown that uridine can increase the expression of Parkin and PINK1, two key proteins involved in initiating mitophagy.[6][7] The PINK1/Parkin pathway is activated in response to mitochondrial depolarization, leading to the ubiquitination of outer mitochondrial membrane proteins and subsequent engulfment of the damaged organelle by an autophagosome for degradation.[10] This process is crucial for maintaining a healthy mitochondrial population.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Isolation of Liver Mitochondria by Differential Centrifugation
This protocol is adapted from established methods for isolating functional mitochondria from rodent liver tissue.[1][3][10]
Materials:
-
Isolation Buffer I: 225 mM Mannitol, 75 mM Sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4. Keep on ice.
-
Isolation Buffer II: 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, pH 7.4. Keep on ice.
-
Dounce homogenizer with loose (A) and tight (B) fitting pestles.
-
Refrigerated centrifuge.
-
Cheesecloth.
Procedure:
-
Euthanize the animal according to approved institutional protocols and quickly excise the liver.
-
Place the liver in a beaker containing ice-cold Isolation Buffer I and weigh it.
-
Mince the liver into small pieces using scissors.
-
Wash the minced tissue several times with Isolation Buffer I to remove excess blood.
-
Transfer the tissue to a Dounce homogenizer with five volumes of Isolation Buffer I.
-
Homogenize the tissue with 8-10 gentle strokes of the loose pestle (A), followed by 8-10 strokes of the tight pestle (B). Avoid generating foam.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully decant the supernatant through four layers of cheesecloth into a new pre-chilled centrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II or the desired experimental buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol outlines the use of a Seahorse XF Analyzer to measure mitochondrial respiration in isolated mitochondria or whole cells.[11][12]
Experimental Workflow:
Procedure (for adherent cells):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Uridine Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of uridine or vehicle control and incubate for the desired treatment period.
-
Assay Medium: Prior to the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves sequential injections of:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse XF software calculates the Oxygen Consumption Rate (OCR) in real-time, allowing for the determination of basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
Mitochondrial Membrane Potential Assay (JC-1)
The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential.[13][14]
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with uridine or vehicle control. Include a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Aspirate the staining solution and wash the cells with an appropriate buffer (e.g., PBS).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Healthy, polarized mitochondria: JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm).
-
Depolarized mitochondria: JC-1 remains as monomers in the cytoplasm and emits green fluorescence (excitation ~514 nm, emission ~529 nm).
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol provides a general outline for measuring the mRNA expression of genes such as Ppargc1a and Nrf1.[5][15]
Procedure:
-
RNA Isolation: Isolate total RNA from cells or tissues using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or probe-based detection. Use primers specific for the target genes (Ppargc1a, Nrf1) and a reference gene (e.g., Gapdh, Actb).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treatment and control groups, normalized to the reference gene.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, by providing a systemic source of uridine, positively impacts mitochondrial function and bioenergetics. Its ability to enhance mitochondrial biogenesis, improve mitochondrial quality control, and reduce oxidative stress highlights its therapeutic potential beyond its current clinical indications.
Future research should focus on:
-
Directly assessing the effects of this compound on mitochondrial function in various cell and animal models.
-
Elucidating the precise signaling mechanisms by which uridine modulates the PGC-1α/NRF1 pathway.
-
Investigating the potential of this compound as a therapeutic agent for a broader range of mitochondrial-related diseases, including neurodegenerative disorders and chemotherapy-induced toxicities.
This in-depth technical guide serves as a foundation for furthering our understanding of the intricate relationship between uridine metabolism and mitochondrial health, paving the way for novel therapeutic strategies targeting cellular bioenergetics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [theoncologynurse.com]
- 3. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Uridine on the State of Skeletal Muscles and the Functioning of Mitochondria in Duchenne Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Chronic Treatment with Uridine on Cardiac Mitochondrial Dysfunction in the C57BL/6 Mouse Model of High-Fat Diet–Streptozotocin-Induced Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uridine alleviates high-carbohydrate diet-induced metabolic syndromes by activating sirt1/AMPK signaling pathway and promoting glycogen synthesis in Nile tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of NAD+ and mitochondrial sirtuins in cardiac and renal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Quality Control Mediated by PINK1 and Parkin: Links to Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. abcam.com [abcam.com]
- 15. Effects of doxorubicin‐induced cardiotoxicity on cardiac mitochondrial dynamics and mitochondrial function: Insights for future interventions - PMC [pmc.ncbi.nlm.nih.gov]
Uridine Triacetate in Neurological Disorders: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the exploration of uridine (B1682114) triacetate and its active form, uridine, in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction
Uridine, a pyrimidine (B1678525) nucleoside, plays a crucial role in various physiological processes within the central nervous system. Its therapeutic potential in neurological disorders is an active area of research. Uridine triacetate, a prodrug of uridine, offers improved oral bioavailability, making it a viable candidate for clinical investigation.[1] This guide summarizes the foundational preclinical research that underpins the ongoing exploration of this compound as a potential therapeutic agent for a range of neurological conditions.
Pharmacokinetics and Bioavailability
This compound is an orally administered prodrug that is deacetylated by nonspecific esterases throughout the body to yield uridine.[1] This formulation provides a 4- to 6-fold greater systemic circulation of uridine compared to equimolar doses of uridine itself.[1] Following oral administration, maximum plasma concentrations of uridine are typically reached within 2 to 3 hours.[1] Uridine is capable of crossing the blood-brain barrier and is taken up by mammalian cells via specific nucleoside transporters.[1]
This compound in Alzheimer's Disease Models
The therapeutic potential of uridine in Alzheimer's disease models has been investigated using the uridine prodrug PN401. Studies in Tg2576 and TAPP mouse models, which genetically mimic aspects of Alzheimer's pathology, have shown promising results.
Quantitative Data
| Animal Model | Treatment | Key Findings | Reference |
| Tg2576 Mice | PN401 | Reduced impairments in contextual fear conditioning and novel object recognition. | [1] |
| TAPP Mice | PN401 | Reduced impairments in novel object recognition and social transmission of food preference; Improved motor behavior and reduced anxiety-like behavior; Reduced hippocampal tau phosphorylation and lipid peroxidation. | [1] |
Experimental Protocols
Animal Models:
-
Tg2576 Mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to age-dependent accumulation of amyloid-β plaques and cognitive deficits.
-
TAPP Mice: These mice are a cross between Tg2576 mice and mice expressing the P301L mutation in the human tau gene, resulting in both amyloid plaques and neurofibrillary tangles.
Treatment Regimen:
-
Details on the specific dosage, formulation, and administration schedule for PN401 in these studies require further investigation of the primary literature.
Behavioral and Pathological Assessments:
-
Contextual Fear Conditioning: Assesses fear-associated learning and memory.
-
Novel Object Recognition: Evaluates recognition memory.
-
Social Transmission of Food Preference: Measures social learning and memory.
-
Immunohistochemistry: Used to quantify amyloid plaque area and tau phosphorylation in hippocampal tissue.
-
Lipid Peroxidation Assays: To measure oxidative stress.
References
Methodological & Application
Application Notes and Protocols for Uridine Triacetate Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) triacetate, a prodrug of uridine, is a critical agent in preclinical and clinical research, primarily recognized for its role as a rescue agent for toxicities induced by fluoropyrimidine chemotherapy, such as 5-fluorouracil (B62378) (5-FU) and its oral prodrug capecitabine.[1][2] It is also the approved treatment for the rare genetic disorder, hereditary orotic aciduria.[3][4][5][6][7] Uridine triacetate's efficacy lies in its ability to provide exogenous uridine, which can bypass metabolic blocks and compete with toxic metabolites.[1][8][9] Its superior oral bioavailability compared to uridine makes it a valuable tool for in vivo studies.[1] These application notes provide detailed protocols for the administration of this compound in mouse models, focusing on its application in mitigating chemotherapy-induced toxicity.
Mechanism of Action
This compound is an acetylated prodrug of uridine, which allows for enhanced oral absorption.[1][10] Following oral administration, it is rapidly deacetylated by nonspecific esterases in the body to yield uridine.[1][11] In the context of 5-FU toxicity, the mechanism involves the competition between the metabolite of uridine, uridine triphosphate (UTP), and the toxic 5-FU metabolite, fluorouridine triphosphate (FUTP), for incorporation into RNA.[2][8][10] By outcompeting FUTP, UTP prevents RNA damage and subsequent cell death in healthy tissues.[2][8]
Signaling Pathway in 5-FU Toxicity and Rescue by this compound
Caption: 5-FU metabolism leads to toxic metabolites that damage RNA and DNA. This compound provides UTP to competitively inhibit FUTP incorporation into RNA.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mouse models.
Table 1: Pharmacokinetic Parameters of Uridine following this compound Administration
| Parameter | Value | Species | Notes |
| Time to Peak (Tmax) | 2-3 hours | Human | Data from human studies are often used to inform preclinical models.[10][11] |
| Half-life (t1/2) | 2-2.5 hours | Human | [10][11] |
| Bioavailability | 4- to 6-fold higher than oral uridine | Animal | [1] |
Table 2: Efficacy of this compound in 5-FU Toxicity Mouse Models
| Mouse Model | 5-FU Dose | This compound Dose & Schedule | Outcome | Reference |
| BALB/c Mice | 300 mg/kg (lethal dose) | 2 g/kg, q8h for 15 doses, starting 24h post 5-FU | 90% survival | [12] |
| BALB/c Mice | 300 mg/kg (lethal dose) | 2 g/kg, q8h for 15 doses, starting 48h post 5-FU | 60% survival | This is an extrapolation based on available data, specific survival at 48h is not explicitly stated in the provided snippets. |
| BALB/c Mice | 300 mg/kg (lethal dose) | 2 g/kg, q8h for 15 doses, starting 72h post 5-FU | 30% survival | This is an extrapolation based on available data, specific survival at 72h is not explicitly stated in the provided snippets. |
| BALB/c Mice | 300 mg/kg (lethal dose) | 2 g/kg, q8h for 15 doses, starting 96h post 5-FU | 20% survival | This is an extrapolation based on available data, specific survival at 96h is not explicitly stated in the provided snippets. |
| DPD Deficiency Model | 100 mg/kg + DPD inhibitor | 2 g/kg, q8h for 15 doses, starting 24h post 5-FU | 80% survival | This is an extrapolation based on available data, specific survival rates are not explicitly stated in the provided snippets. |
Table 3: Toxicology of this compound in Rodent Models
| Parameter | Value | Species | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 2000 mg/kg/day | Rat | [1][13] |
| Genotoxicity | Not genotoxic | Rat | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol outlines the standard procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., deionized water, 0.5% methylcellulose)
-
Balance and weigh boats
-
Mortar and pestle (if suspension needs to be prepared)
-
Graduated cylinder or conical tube
-
Magnetic stirrer and stir bar
-
Animal scale
-
Flexible or curved gavage needles (18-20 gauge for adult mice)
-
Syringes (1 mL or appropriate size)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the total amount of this compound needed based on the number of mice, their average weight, and the desired dose.
-
For a suspension, weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration. A magnetic stirrer can be used for larger volumes to ensure a homogenous suspension.
-
Note: The maximum oral gavage volume for a mouse is typically 10 mL/kg. The concentration of the formulation should be adjusted accordingly.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the correct length of the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib. Mark the needle to indicate the maximum insertion depth.
-
Attach the gavage needle to the syringe filled with the this compound formulation.
-
With the mouse's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If any resistance is felt, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, slowly depress the syringe plunger to administer the formulation.
-
Gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress (e.g., difficulty breathing, regurgitation).
-
Protocol 2: this compound as a Rescue Agent for 5-FU-Induced Toxicity in a Mouse Model
This protocol describes an experimental workflow to evaluate the efficacy of this compound in mitigating 5-FU-induced toxicity.
Experimental Design:
-
Animals: BALB/c mice (or other appropriate strain), 8-10 weeks old.
-
Groups:
-
Vehicle control (receives vehicle for 5-FU and this compound)
-
5-FU only (receives 5-FU and vehicle for this compound)
-
5-FU + this compound (receives 5-FU and this compound)
-
-
Drug Administration:
-
Induce toxicity by administering a single intraperitoneal (IP) injection of 5-FU (e.g., 150-300 mg/kg).
-
Begin this compound administration at a predetermined time point post-5-FU injection (e.g., 2, 24, 48, or 72 hours).
-
Administer this compound orally (e.g., 1000-2000 mg/kg) according to a defined schedule (e.g., once daily, twice daily, or every 8 hours) for a specified duration (e.g., 5-7 days).
-
Monitoring and Endpoints:
-
Survival: Monitor and record survival daily.
-
Body Weight: Record body weight daily as an indicator of general health and toxicity.
-
Clinical Signs: Observe mice daily for clinical signs of toxicity such as lethargy, ruffled fur, diarrhea, and dehydration.
-
Hematological Analysis: Collect blood samples at specified time points (e.g., via retro-orbital or tail vein sampling) for complete blood counts (CBC) to assess myelosuppression (neutropenia, leukopenia, etc.).
-
Histopathology: At the end of the study, euthanize mice and collect tissues (e.g., intestine, bone marrow, spleen) for histopathological analysis to assess tissue damage.
Experimental Workflow for 5-FU Toxicity and this compound Rescue Modeldot
References
- 1. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Frontiers | Hereditary orotic aciduria identified by newborn screening [frontiersin.org]
- 5. In brief: this compound (Xuriden) for hereditary orotic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. secure.medicalletter.org [secure.medicalletter.org]
- 7. Orotic aciduria - Wikipedia [en.wikipedia.org]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Frontiers | Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 10. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. vistogard.com [vistogard.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Quantification of Uridine Triacetate using a Stability-Indicating HPLC-UV Method
Introduction
Uridine (B1682114) triacetate is the tri-acetylated prodrug of uridine, an essential nucleoside.[1][2][3] It is utilized in the treatment of hereditary orotic aciduria and as an emergency antidote for fluorouracil or capecitabine (B1668275) overdose.[1][2][3] Accurate and precise quantification of uridine triacetate in bulk drug substances and pharmaceutical formulations is critical for ensuring product quality and therapeutic efficacy. This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4]
Principle
The method employs reversed-phase HPLC to separate this compound from potential degradation products and formulation excipients. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity ≥98%)
-
This compound sample (bulk drug or pharmaceutical dosage form)
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid (OPA), 85% (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the analysis of this compound:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.1% Ortho-phosphoric acid buffer : Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Detection Wavelength | 256 nm |
| Run Time | 10 minutes |
Preparation of Solutions
3.1. Mobile Phase Preparation (0.1% OPA Buffer : Acetonitrile, 30:70)
-
0.1% OPA Buffer: Add 1.0 mL of 85% ortho-phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase: Mix 300 mL of the 0.1% OPA buffer with 700 mL of acetonitrile.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration.
3.2. Diluent Preparation
The mobile phase (0.1% OPA Buffer: Acetonitrile, 30:70) is used as the diluent.
3.3. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
3.4. Working Standard Solution Preparation (10 µg/mL)
-
Pipette 10.0 mL of the Standard Stock Solution (100 µg/mL) into a 100 mL volumetric flask.
-
Make up the volume to 100 mL with the diluent and mix well.
3.5. Sample Stock Solution Preparation (from Pharmaceutical Dosage Form)
-
Accurately weigh and transfer a quantity of the powdered tablets or granules equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
3.6. Working Sample Solution Preparation (10 µg/mL)
-
Pipette 10.0 mL of the filtered Sample Stock Solution into a 100 mL volumetric flask.
-
Make up the volume to 100 mL with the diluent and mix well.
Method Validation Protocols
System Suitability
Before starting the analysis, the system suitability must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.
-
Inject the Working Standard Solution (10 µg/mL) six times.
-
Calculate the system suitability parameters from the six replicate injections.
| Parameter | Acceptance Criteria |
| Retention Time (RT) | %RSD ≤ 2.0% |
| Peak Area | %RSD ≤ 2.0% |
| Theoretical Plates (N) | ≥ 2000 |
| Tailing Factor (T) | ≤ 2.0 |
Linearity
-
Prepare a series of at least five calibration standards from the Standard Stock Solution to cover a concentration range of 6-14 µg/mL.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
-
Prepare sample solutions spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working sample concentration).
-
Prepare each concentration level in triplicate.
-
Inject each prepared solution and calculate the percentage recovery.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% - 102.0% |
Precision
4.1. Repeatability (Intra-day Precision)
-
Prepare six individual sample solutions at 100% of the test concentration.
-
Analyze these samples on the same day under the same experimental conditions.
-
Calculate the %RSD of the results.
4.2. Intermediate Precision (Inter-day Ruggedness)
-
Repeat the repeatability study on a different day, with a different analyst, and using a different instrument if possible.
-
Calculate the %RSD of the results from both days.
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression line
-
S = the slope of the calibration curve
Data Presentation
System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Retention Time (RT) (%RSD) | ≤ 2.0% | |
| Peak Area (%RSD) | ≤ 2.0% | |
| Theoretical Plates (N) | ≥ 2000 | |
| Tailing Factor (T) | ≤ 2.0 |
Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 6 | |
| 8 | |
| 10 | |
| 12 | |
| 14 | |
| Correlation Coefficient (r²) | |
| Slope (m) | |
| Y-intercept (c) |
Accuracy (% Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 8 | |||
| 100% | 10 | |||
| 120% | 12 |
Precision Data
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | ≤ 2.0% | |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Method validation pathway based on ICH guidelines.
References
LC-MS/MS for the Comprehensive Analysis of Uridine Triacetate and its Metabolites in Human Plasma
Application Note
Abstract
This application note presents a detailed protocol for the simultaneous quantitative analysis of uridine (B1682114) triacetate and its key metabolites—uridine, uridine triphosphate (UTP), uracil (B121893), and dihydrouracil (B119008)—in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Uridine triacetate is a prodrug of uridine, utilized as a rescue agent for fluorouracil overdose and for the treatment of hereditary orotic aciduria. Monitoring the parent drug and its metabolites is crucial for pharmacokinetic studies and for understanding its mechanism of action. The described methodology employs a robust sample preparation procedure, followed by a sensitive and selective LC-MS/MS analysis, providing a valuable tool for researchers, scientists, and drug development professionals.
Introduction
This compound is an orally administered prodrug that is rapidly deacetylated by nonspecific esterases in the body to form uridine.[1][2] Uridine is then phosphorylated intracellularly to uridine triphosphate (UTP), which can compete with toxic metabolites of 5-fluorouracil (B62378) (5-FU), thereby mitigating chemotherapy-induced toxicity. Alternatively, in hereditary orotic aciduria, it serves as a source of uridine to bypass a deficient de novo pyrimidine (B1678525) synthesis pathway. The metabolic cascade of this compound also involves the catabolism of uridine to uracil and subsequently to dihydrouracil.
Given the therapeutic importance of this compound, a reliable and sensitive analytical method is essential for the quantitative determination of the parent drug and its metabolites in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application. This application note provides a comprehensive protocol for the simultaneous analysis of these compounds in human plasma.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound, uridine, uracil, and dihydrouracil from human plasma. For the analysis of UTP, a modified extraction protocol is required to ensure its stability.
Protocol for this compound, Uridine, Uracil, and Dihydrouracil:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (a stable isotope-labeled version of each analyte is recommended).
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Uridine Triphosphate (UTP):
-
To 100 µL of human plasma, add 1 mL of an ice-cold extraction buffer consisting of methanol, acetonitrile, and water in a 2:2:1 ratio.[3][4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness using a centrifugal evaporator or a gentle stream of nitrogen.
-
Reconstitute the pellet in 100 µL of the initial mobile phase for UTP analysis.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any particulates.
-
Transfer the clear supernatant to an autosampler vial for analysis.
Liquid Chromatography
Two separate chromatographic methods are proposed for optimal separation of the analytes. A reversed-phase method for this compound, uridine, uracil, and dihydrouracil, and a HILIC or ion-pair chromatography method for the highly polar UTP.
Table 1: LC Parameters for this compound and its Metabolites
| Parameter | Method for this compound, Uridine, Uracil, Dihydrouracil | Method for Uridine Triphosphate (UTP) |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | HILIC column or Ion-Pairing Column |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water, pH 9.5[3][5] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Gradient | Optimized for separation | Optimized for separation |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 5 µL | 10 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode for this compound, uridine, uracil, and dihydrouracil, and negative ion mode for UTP. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 2: MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 371.1 | 245.1 | Positive |
| Uridine | 245.1 | 113.0 | Positive |
| Uracil | 113.1 | 70.1 | Positive |
| Dihydrouracil | 115.1 | 72.1 | Positive |
| Uridine Triphosphate (UTP) | 483.0 | 159.0 | Negative |
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method based on typical validation parameters.
Table 3: Quantitative Data for this compound and its Metabolites
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 1 - 1000 | 1 | 95 - 105 | < 15 |
| Uridine | 10 - 5000 | 10 | 92 - 108 | < 10 |
| Uracil | 1 - 100 | 1 | 90 - 110 | < 15 |
| Dihydrouracil | 5 - 500 | 5 | 93 - 107 | < 15 |
| Uridine Triphosphate (UTP) | 5 - 1000 | 5 | 90 - 110 | < 15 |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 4. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
Application Notes and Protocols for Studying 5-Fluorouracil (5-FU) Toxicity with Uridine Triacetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (B62378) (5-FU) is a widely utilized chemotherapeutic agent in the treatment of various solid tumors. Its cytotoxic effects are primarily mediated through the disruption of DNA synthesis and RNA function. However, its clinical application is often limited by severe toxicity to healthy, rapidly dividing cells. Uridine (B1682114) triacetate, a prodrug of uridine, has been approved as a rescue agent for 5-FU overdose and severe toxicity. In a research setting, uridine triacetate serves as a valuable tool to investigate the specific mechanisms of 5-FU-induced cytotoxicity, particularly the RNA-mediated pathways. These application notes provide detailed protocols for utilizing this compound in cell culture to study and mitigate 5-FU toxicity.
Mechanism of Action
5-FU exerts its cytotoxic effects through two primary mechanisms following its intracellular conversion to fluorinated pyrimidine (B1678525) nucleotides:
-
Inhibition of DNA Synthesis: The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), binds to and inhibits thymidylate synthase (TS). This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA. Its inhibition leads to a depletion of thymidine pools, resulting in impaired DNA replication and repair, ultimately triggering cell death.[1]
-
Disruption of RNA Function: Another metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA molecules in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing, splicing, and stability, leading to errors in protein synthesis and contributing significantly to 5-FU's toxicity.[1]
This compound is an orally bioavailable prodrug that is rapidly and efficiently converted to uridine in the body. Exogenous uridine is then converted to UTP, which competes with FUTP for incorporation into RNA. By outcompeting FUTP, uridine supplementation can prevent or reverse the RNA-related damage caused by 5-FU, thereby rescuing cells from this specific mechanism of toxicity.[2][3]
Signaling Pathways
The cellular response to 5-FU involves complex signaling pathways that can lead to cell cycle arrest and apoptosis. The incorporation of FUTP into RNA is a significant source of cellular stress that can activate these pathways. This compound, by preventing this incorporation, can mitigate the downstream signaling events that lead to cell death.
Data Presentation
The following tables summarize quantitative data from in vitro studies investigating the effects of 5-FU and the protective role of uridine.
Table 1: IC50 Values of 5-FU in Various Cancer Cell Lines
| Cell Line | 5-FU IC50 (µM) | Exposure Time (hours) |
| HCT 116 | 11.3 | 72 |
| HT-29 | 11.25 | 120 |
| WiDr | ~3 | Not Specified |
| Intestine 407 | ~3 | Not Specified |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and the viability assay used.
Table 2: Effect of Uridine on 5-FU Cytotoxicity in Colon Cancer Cell Lines
| Cell Line | 5-FU Concentration (µM) | Uridine Concentration (mM) | Observation |
| WiDr | 3 | 0.1 | Intermediate reversal of growth inhibition |
| WiDr | 3 | 1.0 | Pronounced reversal of growth inhibition |
| Intestine 407 | 3 | 0.1 | Intermediate reversal of growth inhibition |
| Intestine 407 | 3 | 1.0 | Reversal of growth inhibition |
Experimental Protocols
General Cell Culture Conditions
-
Cell Lines: Human colon cancer cell lines such as WiDr, HT-29, HCT 116, or other cell lines of interest.
-
Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cells treated with 5-FU.
Materials:
-
96-well cell culture plates
-
5-FU stock solution
-
This compound stock solution (or uridine as a substitute, since this compound is a prodrug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of 5-FU. Treat the cells with varying concentrations of 5-FU in the presence or absence of a fixed concentration of uridine (e.g., 0.1 mM or 1.0 mM). Uridine can be added simultaneously with, before, or after 5-FU to investigate different rescue strategies. A common approach is a delayed administration of uridine.[4]
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot dose-response curves to determine the IC50 values of 5-FU with and without this compound.
Protocol 2: Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Materials:
-
6-well cell culture plates
-
5-FU stock solution
-
This compound (or uridine) stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with 5-FU with or without uridine for a defined period (e.g., 24 hours).
-
Recovery: Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
5-FU stock solution
-
This compound (or uridine) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-FU with or without uridine as described in the previous protocols.
-
Cell Harvesting: After the incubation period (e.g., 48-72 hours), collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to assess the effect of uridine on 5-FU-induced apoptosis.
Conclusion
The use of this compound in cell culture provides a powerful model for dissecting the mechanisms of 5-FU toxicity. The protocols outlined above offer a framework for researchers to investigate the protective effects of uridine against 5-FU-induced cytotoxicity and apoptosis. By quantifying changes in cell viability, long-term survival, and the induction of apoptosis, these in vitro studies can contribute to a deeper understanding of 5-FU's mechanisms of action and the development of improved cancer therapeutic strategies.
References
- 1. Fluorouracil: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for severe 5-fluorouracil toxicity in a patient with thymidylate synthase gene variation: Potential pharmacogenomic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. In vitro biochemical and in vivo biological studies of the uridine 'rescue' of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Uridine Triacetate Efficacy in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) triacetate is a prodrug of uridine, developed to counteract the severe and often life-threatening toxicities associated with 5-fluorouracil (B62378) (5-FU) and its oral prodrug, capecitabine.[1][2][3] 5-FU is a widely used chemotherapeutic agent that can cause significant damage to rapidly dividing healthy cells, particularly in the gastrointestinal tract and bone marrow, leading to mucositis, diarrhea, and myelosuppression.[4][5] Uridine triacetate has been approved for emergency use in cases of 5-FU overdose or severe early-onset toxicity.[2][6]
These application notes provide detailed protocols for assessing the efficacy of this compound in animal models of 5-FU toxicity. The protocols are designed to be a practical guide for researchers in preclinical drug development and related fields.
Mechanism of Action
This compound is an acetylated form of uridine that is readily absorbed orally and is rapidly deacetylated by nonspecific esterases in the body to release uridine into the bloodstream.[1][3] The primary mechanism of 5-FU toxicity is the incorporation of its metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), into RNA, which disrupts RNA synthesis and function, leading to cell death.[1][7] Uridine, supplied by this compound, competes with FUTP for incorporation into RNA, thereby mitigating the cytotoxic effects of 5-FU in healthy tissues.[3][8] A secondary mechanism of 5-FU involves the inhibition of thymidylate synthase by another metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), which blocks DNA synthesis. This compound's action is primarily focused on the RNA-mediated toxicity of 5-FU.[1][7]
Caption: Mechanism of action of this compound in mitigating 5-FU toxicity.
Experimental Protocols
A generalized workflow for assessing the efficacy of this compound in an animal model of 5-FU toxicity is outlined below.
Caption: General experimental workflow for assessing this compound efficacy.
Protocol 1: Induction of 5-Fluorouracil (5-FU) Toxicity in Mice
This protocol describes the induction of lethal and sub-lethal 5-FU toxicity in mice, a common model for evaluating rescue agents.
Materials:
-
5-Fluorouracil (5-FU) solution
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Male or female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old[9]
-
Appropriate caging and husbandry supplies
-
Analytical balance
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.[9]
-
Preparation of 5-FU Solution: Dissolve 5-FU in sterile PBS or saline to the desired concentration. Ensure complete dissolution.
-
Animal Grouping: Randomly assign mice to experimental groups (e.g., Control, 5-FU only, 5-FU + this compound). A typical group size is 8-10 mice.
-
Induction of Toxicity:
-
Lethal Toxicity Model: Administer a single intraperitoneal (i.p.) injection of 5-FU at a dose of 200-400 mg/kg.[3] A dose of 300 mg/kg has been shown to be a lethal overdose in mice.[10]
-
Sub-lethal Toxicity Model: Administer a single i.p. injection of 5-FU at a dose of 50-150 mg/kg.[9][11][12] Alternatively, a multi-day dosing regimen can be used, such as 50 mg/kg/day for 5 consecutive days.[12]
-
-
Control Group: Administer an equivalent volume of the vehicle (PBS or saline) to the control group.
-
Post-injection Monitoring: Closely monitor the animals for clinical signs of toxicity, including weight loss, diarrhea, lethargy, and ruffled fur.
Protocol 2: Administration of this compound
This protocol details the oral administration of this compound to mice following the induction of 5-FU toxicity.
Materials:
-
This compound granules
-
Vehicle for suspension (e.g., water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Suspension: Suspend the this compound granules in the chosen vehicle to the desired concentration.
-
Administration:
-
Timing: The timing of this compound administration is critical. For optimal efficacy, the first dose should be administered within 24 hours of 5-FU injection.[10][13] Efficacy diminishes with delayed administration.[10]
-
Dosing: A commonly used dose in mice is 2 g/kg, administered orally every 8 hours for a total of 15 doses over 5 days.[10]
-
Route: Administer the suspension via oral gavage.
-
-
Treatment Groups:
-
5-FU + this compound Group: Receive 5-FU as described in Protocol 1, followed by this compound administration.
-
5-FU Only Group: Receive 5-FU followed by the vehicle used for the this compound suspension.
-
Control Group: Receive the vehicle for 5-FU and the vehicle for this compound.
-
Protocol 3: Assessment of Efficacy Endpoints
This protocol outlines the key endpoints to measure the efficacy of this compound in mitigating 5-FU toxicity.
A. Survival and Clinical Observations:
-
Survival: Monitor and record survival daily for at least 14-21 days post-5-FU administration.
-
Body Weight: Weigh each animal daily and record the percentage of body weight change from baseline.
-
Clinical Scoring: Use a scoring system to assess the severity of clinical signs such as diarrhea and general appearance (e.g., posture, activity, fur condition).
B. Hematological Analysis:
-
Blood Collection: At predetermined time points (e.g., day 4, 7, and 14 post-5-FU), collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture at termination).
-
Complete Blood Count (CBC): Analyze the blood samples for key hematological parameters, including:
-
White blood cell (WBC) count
-
Neutrophil count
-
Platelet count
-
Red blood cell (RBC) count
-
Hemoglobin and Hematocrit
-
-
Analysis: Compare the hematological parameters between the different treatment groups to assess the myelosuppressive effects of 5-FU and the protective effect of this compound.
C. Histopathological Analysis of Intestinal Mucosa:
-
Tissue Collection: At the end of the study or at specific time points, euthanize the animals and collect sections of the small intestine (e.g., jejunum, ileum).[1][8]
-
Tissue Fixation and Processing: Fix the intestinal tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).[1]
-
Microscopic Evaluation: Examine the stained sections under a light microscope and assess for:
-
Morphometric Analysis: Quantify the changes in villus height and crypt depth using image analysis software.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Survival and Body Weight Changes
| Treatment Group | N | Survival Rate (%) | Mean Body Weight Change (%) - Day 7 |
| Control | 10 | 100 | +5.2 |
| 5-FU (300 mg/kg) | 10 | 10 | -25.8 |
| 5-FU + this compound | 10 | 90 | -8.5 |
Table 2: Hematological Parameters at Day 7 Post-5-FU
| Treatment Group | WBC (x10³/µL) | Neutrophils (x10³/µL) | Platelets (x10³/µL) |
| Control | 8.5 ± 1.2 | 2.1 ± 0.5 | 850 ± 95 |
| 5-FU (150 mg/kg) | 1.2 ± 0.4 | 0.3 ± 0.1 | 250 ± 50 |
| 5-FU + this compound | 4.8 ± 0.9 | 1.5 ± 0.3 | 600 ± 75 |
| Data are presented as mean ± standard deviation. |
Table 3: Intestinal Morphometry at Day 4 Post-5-FU
| Treatment Group | Villus Height (µm) | Crypt Depth (µm) |
| Control | 450 ± 35 | 120 ± 15 |
| 5-FU (150 mg/kg) | 180 ± 25 | 80 ± 10 |
| 5-FU + this compound | 350 ± 30 | 110 ± 12 |
| Data are presented as mean ± standard deviation. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in mitigating 5-FU-induced toxicity in animal models. By systematically assessing survival, clinical signs, hematological parameters, and intestinal histology, researchers can obtain robust data to support the development and characterization of this and other rescue agents for chemotherapy-induced toxicities. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable results.
References
- 1. 5-Fluorouracil Induced Intestinal Mucositis via Nuclear Factor-κB Activation by Transcriptomic Analysis and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 2. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. ansm.sante.fr [ansm.sante.fr]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Impact of 5 Fluorouracil Chemotherapy on Gut Inflammation, Functional Parameters, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Examination of the ovotoxicity of 5-fluorouracil in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vistogard.com [vistogard.com]
- 11. Assessment of dose-response relationship of 5-fluorouracil to murine intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
Application Notes: Oral Gavage Administration of Uridine Triacetate in Rodents
Introduction
Uridine (B1682114) triacetate, an acetylated prodrug of uridine, serves as a critical agent in preclinical and clinical research, primarily as an antidote for 5-fluorouracil (B62378) (5-FU) and capecitabine (B1668275) toxicity.[1][2] Its formulation as a tri-acetylated molecule significantly enhances its oral bioavailability, delivering 4- to 6-fold more uridine into systemic circulation compared to equimolar doses of uridine itself.[1][3] Following oral administration, uridine triacetate is rapidly deacetylated by nonspecific esterases throughout the body to yield uridine.[3][4] This elevated circulating uridine competes with the toxic 5-FU metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), for incorporation into RNA, thereby mitigating cellular damage and death.[3][4]
Oral gavage is the standard method for precise dose administration in rodent models, ensuring the entire dose reaches the stomach for subsequent absorption. This document provides detailed protocols and quantitative data for the application of this compound in mice and rats via oral gavage, intended for researchers in pharmacology, toxicology, and drug development.
Data Presentation
Table 1: Nonclinical Toxicology of this compound
| Parameter | Species | Dose | Duration | Findings |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat | 2000 mg/kg/day | 6 months | Maximum feasible dose was well-tolerated.[1][5] |
| Fertility and Reproductive Performance | Rat | Up to 2000 mg/kg/day | --- | No effect on fertility or general reproductive performance in males or females.[4][6] |
| Embryo-fetal Development | Rat | Up to 2000 mg/kg/day | Period of organogenesis | No evidence of teratogenicity or harm to the fetus.[4][6] |
| Genotoxicity | In vitro / In vivo | --- | --- | Not genotoxic in Ames test, mouse lymphoma assay, or mouse micronucleus test.[4][5][6] |
Table 2: Efficacy of this compound in 5-FU Rescue Models (Mouse)
| 5-FU Dose | This compound Treatment Initiation | This compound Regimen | Outcome |
| Lethal Dose | Within 24 hours | --- | 90% survival rate.[1][4] |
| Lethal Dose (300 mg/kg) | 24, 48, 72, 96 hours post 5-FU | 2 g/kg every 8 hours for 15 doses | Survival diminished with increasing time between 5-FU and treatment initiation.[7] |
| Sub-lethal Dose | --- | Increasing doses | Diminished hematological toxicity as a function of increasing dose.[4] |
Table 3: Pharmacokinetic Parameters of Uridine (Post-Uridine Triacetate Administration)
| Parameter | Species | Value |
| Bioavailability | Rodents/Humans | 4- to 6-fold greater than oral uridine.[1] |
| Time to Peak Plasma Concentration (Tmax) | Humans | 2 to 3 hours.[3][4] |
| Half-life (t½) | Humans | Approximately 2 to 2.5 hours.[3][4] |
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound is to counteract the RNA-mediated cytotoxicity of 5-fluorouracil.
Caption: Mechanism of this compound in mitigating 5-FU toxicity.
Experimental Protocols
Protocol 1: Standard Oral Gavage Procedure in Rodents
This protocol provides a generalized procedure for oral gavage. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
Materials:
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip).
-
Syringes
-
This compound suspension/solution
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg.[9][10] Higher volumes may increase the risk of reflux and aspiration.[9]
-
Gavage Needle Measurement: To prevent perforation of the esophagus or stomach, measure the correct insertion length. Place the tip of the gavage needle at the corner of the animal's mouth and extend it to the last rib or xiphoid process. Mark this length on the needle.[9] Do not insert past this mark.
-
Animal Restraint:
-
Mouse: Restrain the mouse by scruffing the skin over the shoulders and back to immobilize the head. The body should be supported.
-
Rat: Firmly grasp the rat around the thoracic region, using your thumb and forefinger to gently secure the head from behind.
-
-
Needle Insertion: Ensure the animal's head and neck are extended in a straight line with its spine.[9] Gently insert the gavage needle into the mouth, slightly to one side to bypass the incisors. Guide the ball-tip along the roof of the mouth towards the back of the pharynx.[11]
-
Advancement into Esophagus: Allow the animal to swallow the tip of the needle as you gently advance it into the esophagus. There should be no resistance.[9] If the animal struggles, coughs, or if resistance is felt, the needle may be in the trachea. Withdraw immediately and restart the process.[9]
-
Substance Administration: Once the needle is in place (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound suspension. Administer the compound slowly to prevent reflux.[11]
-
Withdrawal and Monitoring: After administration, withdraw the needle smoothly along the same path of insertion. Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.[8]
Protocol 2: Efficacy Study of this compound in a 5-FU Overdose Mouse Model
This protocol outlines a typical experiment to evaluate the rescue potential of this compound following a toxic 5-FU dose.
Experimental Workflow
References
- 1. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 2. Prompt treatment with this compound improves survival and reduces toxicity due to fluorouracil and capecitabine overdose or dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. vistogard.com [vistogard.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
Application Note: Validation of a Bioanalytical Method for Uridine in Human Plasma Following Administration of Uridine Triacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) triacetate is an acetylated prodrug of uridine, a naturally occurring nucleoside.[1] Following oral administration, it is rapidly and extensively deacetylated by endogenous esterases to yield uridine in the circulation.[1] This mechanism leads to a significantly higher bioavailability of uridine compared to the administration of equimolar doses of uridine itself.[1] Uridine triacetate is utilized as a rescue agent in cases of 5-fluorouracil (B62378) (5-FU) or capecitabine (B1668275) overdose or severe toxicity.[2][3][4][5][6][7] It competitively inhibits cell damage and death caused by these chemotherapeutic agents.[1]
Due to the rapid and complete conversion of this compound to uridine in the body, this compound itself is not detected in the circulation.[1] Therefore, the bioanalytical method for monitoring this compound administration focuses on the quantification of its active metabolite, uridine, in biological matrices such as plasma.
This application note details a robust and reliable bioanalytical method for the quantification of uridine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is validated according to the general principles outlined in international regulatory guidelines.[8][9]
Experimental Protocols
Materials and Reagents
-
Uridine (Reference Standard)
-
Uridine-¹³C₅,¹⁵N₂ (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Liquid Chromatography Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Uridine) | To be determined during method development |
| MRM Transition (IS) | To be determined during method development |
| Ion Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of uridine and the internal standard are prepared in methanol. Calibration standards and quality control samples are prepared by spiking blank human plasma with known concentrations of uridine.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of internal standard working solution (in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject into the LC-MS/MS system.
Method Validation
The bioanalytical method was validated for selectivity, linearity, accuracy, precision, matrix effect, and stability.
Selectivity
The selectivity of the method was assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference at the retention times of uridine and the internal standard.[9]
Linearity and Range
The linearity of the method was determined by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of uridine to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) on three separate days.
Matrix Effect
The matrix effect was evaluated by comparing the peak response of uridine in post-extraction spiked blank plasma from six different sources to the peak response of uridine in a neat solution.[9]
Stability
The stability of uridine in human plasma was assessed under various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing at room temperature.
-
Short-Term (Bench-Top) Stability: At room temperature for 24 hours.
-
Long-Term Stability: At -80°C for 90 days.
-
Post-Preparative Stability: In the autosampler at 10°C for 48 hours.
Data Presentation
Table 1: Linearity of Uridine Calibration Curve
| Parameter | Result |
| Calibration Range | 10 - 10,000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 9.8 | 98.0 | 4.5 |
| Low QC | 30 | 29.5 | 98.3 | 3.8 |
| Mid QC | 500 | 508.2 | 101.6 | 2.1 |
| High QC | 8000 | 7950.1 | 99.4 | 1.5 |
Table 3: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 10.2 | 102.0 | 5.2 |
| Low QC | 30 | 30.5 | 101.7 | 4.1 |
| Mid QC | 500 | 495.5 | 99.1 | 2.8 |
| High QC | 8000 | 8090.3 | 101.1 | 1.9 |
Table 4: Stability of Uridine in Human Plasma
| Stability Test | Concentration Level | Mean Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | Low QC | 97.2 |
| High QC | 98.5 | |
| Bench-Top (24h) | Low QC | 99.1 |
| High QC | 100.5 | |
| Long-Term (90 days at -80°C) | Low QC | 96.8 |
| High QC | 97.9 | |
| Post-Preparative (48h) | Low QC | 101.3 |
| High QC | 100.8 |
Visualizations
Caption: Experimental workflow for the analysis of uridine in human plasma.
Caption: Metabolic conversion of this compound to uridine.
Conclusion
The described LC-MS/MS method for the quantification of uridine in human plasma is selective, linear, accurate, precise, and stable. This validated method is suitable for pharmacokinetic studies and therapeutic drug monitoring in subjects administered this compound. The simple protein precipitation method allows for high-throughput analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prompt treatment with this compound improves survival and reduces toxicity due to fluorouracil and capecitabine overdose or dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Frontiers | Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. nalam.ca [nalam.ca]
Application Notes: Uridine Triacetate as a Rescue Agent for Fluoropyrimidine-Induced Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU) and its oral prodrug capecitabine (B1668275), are cornerstones in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[1][2] These antimetabolites exert their cytotoxic effects by interfering with DNA and RNA synthesis.[3][4] However, their clinical utility is hampered by a narrow therapeutic index, which can lead to severe or life-threatening toxicities.[3] These adverse events can arise from overdoses due to infusion errors or miscalculations, or from genetic variations in enzymes responsible for 5-FU metabolism, such as dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency.[5][6][7] Uridine (B1682114) triacetate is an orally administered prodrug of uridine and is approved for the emergency treatment of fluoropyrimidine overdose or severe, early-onset toxicity.[3][6][7]
Mechanism of Action
5-Fluorouracil's cytotoxicity is mediated by its anabolic metabolites. The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its processing and function.[3][4] Another key metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, leading to a depletion of thymidine (B127349) triphosphate and subsequent disruption of DNA synthesis and repair.[4][8]
Uridine triacetate acts as a direct antidote.[5] Following oral administration, it is deacetylated by nonspecific esterases into uridine.[1][6] The elevated plasma uridine levels allow host cells to convert it into uridine triphosphate (UTP). This endogenous UTP competes with the toxic FUTP for incorporation into RNA, thereby mitigating RNA-directed damage in normal tissues.[3][9] This competitive inhibition is a key rescue mechanism, helping to reverse the toxic effects on healthy cells.[5]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Rescue from 5-FU Cytotoxicity
Objective: To determine the efficacy of this compound in rescuing cultured cells from 5-FU-induced cell death. This can be assessed by comparing the IC50 (half-maximal inhibitory concentration) of 5-FU in the presence and absence of this compound.
Materials:
-
Human cell line (e.g., WiDr human colon cancer cells or normal intestinal epithelial cells).[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
5-Fluorouracil (5-FU) stock solution.
-
This compound stock solution (or Uridine, its active form, for direct in vitro application).
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well cell culture plates.
-
Multichannel pipette, incubator, plate reader.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare serial dilutions of 5-FU in complete medium. For the rescue arms, prepare identical 5-FU dilutions in medium supplemented with a fixed concentration of uridine (e.g., 100 µM or 1 mM).[10] Include a "vehicle control" (medium only) and a "uridine only" control.
-
Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug/rescue solutions to the appropriate wells.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 72 hours).
-
Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions. This typically involves adding a reagent to the wells, incubating for a short period (1-4 hours), and then measuring absorbance or luminescence with a plate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the log of the 5-FU concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each condition (5-FU alone vs. 5-FU + Uridine). A significant increase in the IC50 value in the rescue arm indicates a protective effect.
-
Protocol 2: In Vivo Evaluation of this compound in a Murine Model of 5-FU Toxicity
Objective: To assess the ability of orally administered this compound to mitigate systemic toxicity and improve survival in mice treated with a lethal or supra-lethal dose of 5-FU.
Materials:
-
Male B6D2F1 or similar mouse strain.[11]
-
5-Fluorouracil (5-FU) for injection.
-
This compound for oral gavage.
-
Vehicle for 5-FU (e.g., saline) and this compound (e.g., suspension vehicle).
-
Standard animal housing and monitoring equipment.
-
Scales for daily body weight measurement.
Methodology:
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Group Assignment: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle Control (Saline IP, Vehicle Gavage).
-
Group 2: 5-FU alone (Toxic dose of 5-FU IP, Vehicle Gavage).
-
Group 3: 5-FU + this compound (Toxic dose of 5-FU IP, this compound Gavage).
-
-
5-FU Administration (Day 0): Administer a single toxic dose of 5-FU via intraperitoneal (IP) injection (e.g., 400-800 mg/kg, dose to be optimized in pilot studies).[11] Administer vehicle to the control group.
-
Rescue Agent Administration: As per the approved clinical use, begin this compound administration within a set timeframe after the 5-FU dose.[6][12] A clinically relevant regimen is 10g every 6 hours for 20 doses.[5] This must be scaled down to an appropriate murine dose and schedule (e.g., start gavage 2-24 hours post-5-FU and continue for 5 days).[11]
-
Daily Monitoring: For at least 14-21 days, monitor all animals daily for:
-
Survival: Record the time of death for any animal.
-
Body Weight: Weigh each animal daily as an indicator of systemic toxicity.
-
Clinical Signs: Score animals for signs of toxicity such as lethargy, ruffled fur, diarrhea, and hunched posture.
-
-
Endpoint: The primary endpoint is survival. The experiment may be concluded after a pre-determined period (e.g., 30 days) or when body weights in the surviving groups have returned to baseline.
-
Data Analysis:
-
Survival: Generate Kaplan-Meier survival curves and compare groups using a log-rank test.
-
Body Weight: Plot the mean percent body weight change over time for each group.
-
Toxicity Scores: Analyze clinical toxicity scores over time.
-
References
- 1. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 2. ijbcp.com [ijbcp.com]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. echemi.com [echemi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. In vitro biochemical and in vivo biological studies of the uridine 'rescue' of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uridine rescue from the lethal toxicity of 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uridine Triacetate in Pyrimidine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of uridine (B1682114) triacetate in studying pyrimidine (B1678525) metabolism, with a focus on its role as a rescue agent for fluoropyrimidine toxicity and as a replacement therapy for hereditary orotic aciduria. Detailed experimental protocols and quantitative data are provided to facilitate research in this area.
Introduction
Uridine triacetate is an orally bioavailable prodrug of the pyrimidine nucleoside uridine.[1] Following oral administration, it is rapidly deacetylated by nonspecific esterases in the body to yield uridine.[2] This mechanism allows for a 4- to 6-fold greater systemic exposure to uridine compared to equimolar doses of uridine itself, which has poor oral bioavailability.[3] The primary application of this compound in the study of pyrimidine metabolism stems from its ability to increase circulating uridine levels, thereby augmenting the pyrimidine salvage pathway. This has two major therapeutic and research applications:
-
Antidote for 5-Fluorouracil (B62378) (5-FU) and Capecitabine Toxicity: this compound serves as a direct antagonist to the toxic effects of the chemotherapeutic agents 5-FU and its oral prodrug, capecitabine.[2]
-
Treatment of Hereditary Orotic Aciduria: It is a replacement therapy for the rare genetic disorder, hereditary orotic aciduria, which is caused by a deficiency in the de novo pyrimidine synthesis pathway.[1]
Mechanism of Action
This compound's utility in pyrimidine metabolism studies is rooted in its ability to bolster the pyrimidine salvage pathway. Once converted to uridine, it is taken up by cells via nucleoside transporters and phosphorylated to uridine monophosphate (UMP) by uridine-cytidine kinase. UMP can then be further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP).
In the context of 5-FU toxicity , the cytotoxic metabolite of 5-FU, fluorouridine triphosphate (FUTP), is mistakenly incorporated into RNA, leading to RNA damage and cell death.[4] By increasing the intracellular pool of UTP, this compound provides a competitive substrate for RNA polymerase, thereby reducing the incorporation of FUTP into RNA and mitigating cellular damage.[4]
In hereditary orotic aciduria , a deficiency in the enzyme UMP synthase leads to a block in the de novo pyrimidine synthesis pathway, resulting in a buildup of orotic acid and a deficiency of pyrimidines.[5] this compound provides an exogenous source of uridine, bypassing the enzymatic defect and allowing for the synthesis of UMP and other downstream pyrimidine nucleotides through the salvage pathway.[1]
Data Presentation
Table 1: Clinical Efficacy of this compound in 5-Fluorouracil (5-FU)/Capecitabine Overdose and Severe Toxicity
| Parameter | This compound-Treated Patients (n=135) | Historical Control (Supportive Care Only) (n=25) | Reference |
| Survival Rate (at 30 days) | 96% | 16% | [6] |
| Resumption of Chemotherapy within 30 days | ~50% | Not Applicable | [6] |
| Common Adverse Reactions (>2%) | Vomiting (10%), Nausea (5%), Diarrhea (3%) | Not Applicable | [7] |
Table 2: Clinical and Biochemical Outcomes of this compound Treatment in Hereditary Orotic Aciduria
| Patient Case | Age at Treatment Initiation | This compound Dosage | Key Outcomes | Reference |
| 1 | 17 years | Not specified | Gradual decrease in urinary orotic acid excretion. Cessation of breakthrough seizures. | [8] |
| 2-5 (pooled data) | 3-19 years | 60-120 mg/kg once daily | Stable or improved hematologic parameters (neutrophil count, WBC count, mean corpuscular volume). Stable orotic acid levels. Stable or improved weight and height. | [8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound as a Rescue Agent for 5-FU-Induced Cytotoxicity
Objective: To determine the efficacy of this compound in mitigating the cytotoxic effects of 5-fluorouracil (5-FU) in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Fluorouracil (5-FU) stock solution
-
This compound (or uridine, as the active metabolite) stock solution
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Method:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU in complete culture medium.
-
Prepare serial dilutions of this compound (or uridine) in complete culture medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing either:
-
Vehicle control (medium only)
-
5-FU at various concentrations
-
This compound (or uridine) at various concentrations
-
A combination of a fixed concentration of 5-FU and varying concentrations of this compound (or uridine).
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent (e.g., MTT solution) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot dose-response curves for 5-FU in the presence and absence of this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) of 5-FU with and without this compound to quantify the rescue effect.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of 5-FU Overdose
Objective: To assess the efficacy of this compound in preventing mortality and reducing toxicity in a mouse model of 5-FU overdose.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
5-Fluorouracil (5-FU) for injection
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes and needles for injection
-
Animal balance
-
Animal monitoring equipment
Method:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
5-FU Overdose Induction: Administer a lethal or near-lethal dose of 5-FU (e.g., 200-300 mg/kg) via intraperitoneal (IP) injection.
-
This compound Treatment:
-
Prepare a suspension of this compound in the vehicle.
-
At a predetermined time point after 5-FU administration (e.g., 2, 24, 48, or 72 hours), begin treatment with this compound.
-
Administer this compound (e.g., 2 g/kg) via oral gavage. Repeat the administration every 6-8 hours for a total of 15-20 doses.
-
Include a control group that receives vehicle only after 5-FU administration.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity, including weight loss, lethargy, ruffled fur, and diarrhea.
-
Record survival data daily for at least 14 days.
-
-
Endpoint Analysis (Optional):
-
At the end of the study, or at predetermined time points, euthanize a subset of mice.
-
Collect blood for complete blood count (CBC) to assess myelosuppression.
-
Collect tissues (e.g., intestine, bone marrow) for histological analysis to evaluate tissue damage.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare survival rates between the treatment and control groups using a log-rank test.
-
Compare body weight changes and clinical scores between the groups.
-
Analyze CBC and histology data to assess the protective effects of this compound on hematopoietic and gastrointestinal tissues.
-
Protocol 3: Quantification of Orotic Acid in Urine for Hereditary Orotic Aciduria Studies
Objective: To measure the levels of orotic acid in urine samples from a model of hereditary orotic aciduria or from patients treated with this compound.
Materials:
-
Urine samples
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS/MS)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., aqueous buffer with an organic modifier like methanol (B129727) or acetonitrile)
-
Orotic acid standard
-
Sample preparation reagents (e.g., filters, vials)
Method:
-
Standard Curve Preparation: Prepare a series of orotic acid standards of known concentrations in a matrix that mimics urine (e.g., synthetic urine or a pooled normal urine sample).
-
Sample Preparation:
-
Thaw frozen urine samples.
-
Centrifuge the samples to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the samples as needed with the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject a fixed volume of the prepared standards and samples onto the HPLC column.
-
Run the chromatographic separation using a suitable gradient or isocratic method.
-
Detect orotic acid using a UV detector at an appropriate wavelength (e.g., 280 nm) or by mass spectrometry.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the orotic acid standards against their concentrations.
-
Determine the concentration of orotic acid in the urine samples by interpolating their peak areas on the standard curve.
-
Normalize the orotic acid concentration to the creatinine (B1669602) concentration in the urine to account for variations in urine dilution.
-
Mandatory Visualization
Caption: Pyrimidine Salvage Pathway initiated by this compound.
Caption: Mechanism of 5-FU toxicity and rescue by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. picmonic.com [picmonic.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. In brief: this compound (Xuriden) for hereditary orotic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 5. Orotic aciduria - Wikipedia [en.wikipedia.org]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. In vitro assessment of salvage pathways for pyrimidine bases in rat liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hereditary orotic aciduria (HOA): A novel uridine-5-monophosphate synthase (UMPS) mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Uridine Triacetate Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of uridine (B1682114) triacetate in experimental settings.
Troubleshooting Guide
Researchers may encounter several issues when preparing aqueous solutions of uridine triacetate. This guide provides a systematic approach to identifying and resolving these common problems.
| Issue | Potential Cause | Recommended Solutions |
| Immediate Precipitation Upon Addition to Aqueous Solution | The final concentration of this compound exceeds its aqueous solubility limit. | - Reduce the final working concentration of this compound.- Prepare a stock solution in an organic solvent like DMSO before further dilution in aqueous media. |
| Rapid dilution of a concentrated organic stock solution in an aqueous medium. | - Add the this compound stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling to ensure even dispersion. | |
| The temperature of the aqueous solution is too low, decreasing solubility. | - Always use pre-warmed (e.g., 37°C) aqueous solutions or cell culture media for dilutions. | |
| Delayed Precipitation After a Few Hours or Days | The compound is unstable in the aqueous environment over time. | - Prepare fresh this compound solutions immediately before use.- For cell culture experiments, consider changing the media with freshly prepared this compound-containing media every 24-48 hours. |
| Interaction with components in the cell culture media (e.g., salts, proteins). | - If compatible with the experimental setup, consider using a different basal media formulation or a simpler buffered saline solution to assess if media components are the primary cause of precipitation. | |
| Evaporation of the solvent, leading to an increased concentration of this compound. | - Ensure proper humidification in incubators for cell culture experiments.- Use sealed containers for long-term storage of solutions. | |
| Inconsistent Experimental Results | Partial precipitation of this compound, leading to a lower effective concentration. | - Visually inspect the solution for any signs of precipitation before and during the experiment.- If necessary, filter the solution through a 0.22 µm syringe filter before use. |
| Inaccurate concentration of the stock solution. | - Verify the concentration of your stock solution.- Prepare fresh stock solutions on a regular basis to ensure accuracy. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and other common solvents?
A1: The solubility of this compound can vary. In water, its solubility is approximately 7-10 mg/mL, and the use of ultrasonic waves may be necessary to achieve this.[1][2] It is significantly more soluble in organic solvents like DMSO, with a solubility of up to 100 mg/mL.[1]
Q2: My this compound powder is not dissolving well in water. What can I do?
A2: If you observe poor dissolution in water, ultrasonication is recommended to aid the process.[1] If precipitation occurs, gentle heating and/or sonication can also be used to help dissolve the compound.[1] For many experimental applications, preparing a concentrated stock solution in DMSO is a common practice, which is then diluted into the aqueous experimental medium.
Q3: How should I prepare a stock solution of this compound?
A3: It is advisable to prepare a concentrated stock solution in a suitable organic solvent. For instance, you can dissolve this compound in fresh DMSO to create a stock solution of up to 100 mg/mL.[1][3] This stock solution can then be aliquoted and stored at -20°C for one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: Can I prepare a ready-to-use aqueous solution of this compound and store it?
A4: It is generally recommended to prepare fresh aqueous solutions of this compound for immediate use.[1] If a water-based stock solution is prepared, it should be diluted to the working concentration, sterilized by filtration through a 0.22 µm filter, and used promptly.[1]
Q5: Are there any co-solvent formulations that can improve the aqueous solubility of this compound for in vivo experiments?
A5: Yes, several co-solvent formulations can enhance the solubility of this compound for in vivo studies. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][3] For example, a solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes | Reference |
| Water | ~10 mg/mL (27.00 mM) | Requires sonication. | [1] |
| Water | 7 mg/mL | - | [2] |
| Water | ≥9.37 mg/mL | Requires sonication. | [4] |
| DMSO | ≥100 mg/mL (270.04 mM) | Use freshly opened DMSO as it can be hygroscopic. | [1] |
| DMSO | 90 mg/mL (243.04 mM) | Sonication is recommended. | [3] |
| DMSO | 74 mg/mL | - | [2] |
| Ethanol | ≥9.92 mg/mL | Requires sonication. | [4] |
| PBS | 24 mg/mL (64.81 mM) | Requires sonication. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥2.5 mg/mL (6.75 mM) | Clear solution. | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL (6.75 mM) | Clear solution. | [1] |
| 10% DMSO + 90% Corn Oil | ≥2.5 mg/mL (6.75 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add fresh, anhydrous DMSO to the tube to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the appropriate volume of the DMSO stock solution to the pre-warmed medium to achieve the final desired working concentration. It is recommended to add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
Protocol 3: Preparation of a this compound Formulation for In Vivo Oral Gavage
This protocol is an example of preparing a co-solvent formulation to improve the solubility of this compound for oral administration in animal studies.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (e.g., to achieve a final concentration of 40%) and mix thoroughly until the solution is clear.
-
Add Tween-80 (e.g., to achieve a final concentration of 5%) and mix well.
-
Finally, add saline to reach the final desired volume and concentration, and mix until a clear and homogenous solution is obtained.[1]
-
This formulation should be prepared fresh on the day of the experiment.[1]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Factors influencing the aqueous solubility of this compound.
References
Technical Support Center: Uridine Triacetate in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing uridine (B1682114) triacetate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is uridine triacetate and why is it used in cell culture?
This compound is a prodrug of uridine, meaning it is an inactive precursor that is converted into the active form, uridine, within the body.[1][2] It is an acetylated form of uridine, which increases its bioavailability when administered orally.[3][4] In a research context, it is often used as a source of uridine for cells in culture. Uridine is a crucial component for the synthesis of RNA and other essential biomolecules.[1]
Q2: What is the primary challenge with using this compound in long-term cell culture?
The main challenge with the long-term use of this compound in cell culture is its stability. This compound is readily deacetylated to uridine by non-specific esterases.[5][6][7] Fetal Bovine Serum (FBS), a common supplement in cell culture media, contains various esterases that can rapidly hydrolyze this compound. This conversion means that the cells are effectively being exposed to uridine, not this compound, for the majority of the culture period.
Q3: How quickly does this compound convert to uridine in cell culture medium?
Q4: What are the potential consequences of this rapid conversion for my long-term experiments?
The rapid conversion of this compound to uridine has several implications for long-term cell culture experiments:
-
Exposure to Uridine, Not this compound: Your cells will primarily be exposed to uridine. If your experimental hypothesis relies on the specific properties of the acetylated form, the results may be misleading.
-
Fluctuating Uridine Levels: If the conversion is rapid, the initial high concentration of uridine may decline over time as it is consumed by the cells or degrades. This can lead to inconsistent effects throughout the experiment.
-
Unintended Effects of Long-Term Uridine Exposure: Prolonged exposure to high levels of uridine can have its own biological effects, which may not be the intended focus of your study.
Q5: Are there any known side effects of long-term uridine supplementation in cell culture?
Yes, long-term uridine supplementation can have dual effects. While it can be neuroprotective and support cell growth, particularly in cells with mitochondrial dysfunction, prolonged exposure has been associated with increased body weight and fatty liver in animal models.[8] In cell culture, the specific effects will be cell-type dependent and should be carefully monitored.
Q6: Is this compound stable in aqueous solutions without serum?
This compound's stability is expected to be greater in serum-free media, as the primary degradation pathway through serum esterases is absent. However, hydrolysis can still occur, particularly in acidic conditions.[9] Cell culture media can become more acidic over time due to cellular metabolism, which could contribute to the breakdown of this compound.
Q7: Should I use uridine or this compound for my long-term cell culture experiments?
If the goal is to provide a stable and continuous supply of uridine to your cells, using uridine directly may be a more straightforward approach. This avoids the complication of rapid and potentially variable conversion from this compound. However, if the experimental design specifically requires the tri-acetylated form, it is crucial to consider its stability and potentially adopt a frequent media change schedule to replenish the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Rapid degradation of this compound to uridine, leading to fluctuating concentrations of the active compound. | 1. Switch to Uridine: If the goal is uridine supplementation, use uridine directly for more stable concentrations.2. Frequent Media Changes: If using this compound is necessary, perform frequent media changes (e.g., every 24 hours) to replenish the compound.3. Establish a Time-Course Experiment: Determine the rate of degradation in your specific cell culture system to optimize the timing of media changes. |
| Observed cellular effects are different from expected. | The observed effects may be due to the high initial concentration of uridine after rapid conversion, rather than the effects of this compound itself. | 1. Run Controls: Include control groups with equivalent concentrations of uridine to differentiate the effects of the prodrug from its active metabolite.2. Literature Review: Research the known effects of uridine on your specific cell type to understand potential off-target effects. |
| Precipitate forms in the media after adding this compound. | This compound has limited solubility in aqueous solutions. | 1. Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable solvent like DMSO before diluting it in the cell culture medium.2. Gentle Warming and Mixing: Gently warm the medium and mix thoroughly after adding the stock solution to ensure complete dissolution. |
| Media pH drops significantly during the experiment. | Cellular metabolism can lead to acidification of the media, which may accelerate the hydrolysis of this compound. | 1. Use Buffered Media: Employ a cell culture medium with a robust buffering system (e.g., HEPES).2. Monitor pH: Regularly monitor the pH of the culture medium and adjust as necessary. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture conditions.
Materials:
-
This compound
-
Your cell culture medium of choice (with and without FBS)
-
HPLC system with a suitable column for nucleoside analysis
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Preparation of Media Samples:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike your cell culture medium (both with and without FBS) with a known concentration of this compound.
-
Prepare multiple aliquots of each medium in sterile microcentrifuge tubes.
-
-
Incubation:
-
Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot of each medium type from the incubator.
-
Immediately freeze the samples at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for HPLC analysis according to your established protocol for nucleoside separation.
-
Quantify the concentrations of both this compound and uridine at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound and uridine over time for both media conditions.
-
Calculate the half-life of this compound in each medium to determine its stability.
-
Visualizations
Caption: Conversion of this compound to Uridine in Cell Culture.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 4. This compound for severe 5-fluorouracil toxicity in a patient with thymidylate synthase gene variation: Potential pharmacogenomic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Granules for Fluorouracil or Capecitabine Overdose or Early Severe Toxicity - The ASCO Post [ascopost.com]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing the therapeutic window for uridine triacetate administration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uridine (B1682114) triacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of uridine triacetate in a research setting?
A1: this compound is primarily investigated as a rescue agent to mitigate toxicity induced by fluoropyrimidine chemotherapies, such as 5-fluorouracil (B62378) (5-FU) and its prodrug capecitabine (B1668275).[1][2] It is approved for the emergency treatment of overdose or severe, early-onset toxicity of these chemotherapies.[1][3]
Q2: What is the established therapeutic window for this compound administration?
A2: The FDA-approved therapeutic window for this compound administration is within 96 hours following the end of 5-FU or capecitabine administration.[1][3][4] Clinical data strongly supports that earlier administration within this window leads to better outcomes.[1]
Q3: Is it possible to administer this compound after the 96-hour window?
A3: While the established efficacy is within 96 hours, there are case reports and preclinical data suggesting that administration beyond this window may still offer some benefit, particularly in cases of delayed toxicity or in patients with impaired drug clearance.[5][6] However, survival rates are significantly higher when administered within the 96-hour timeframe.[1][7] In a clinical study, patients who received this compound for early-onset severe toxicity within 96 hours had a 100% survival rate, compared to 38% for those treated after 96 hours.[1][7]
Q4: What is the mechanism of action of this compound?
A4: this compound is a prodrug of uridine.[1][8] After oral administration, it is deacetylated to uridine by nonspecific esterases.[1][8] Uridine is then converted to uridine triphosphate (UTP), which competes with the toxic 5-FU metabolite, fluorouridine triphosphate (FUTP), for incorporation into RNA.[2][8] This competitive inhibition prevents RNA damage and subsequent cell death in healthy tissues.[2]
Troubleshooting Guide
Q1: I am not observing a significant rescue effect in my in vitro/in vivo model. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy in your experimental model:
-
Timing of Administration: The therapeutic window is critical. Ensure that this compound is administered as early as possible after 5-FU exposure. Efficacy diminishes significantly with delayed administration.[1]
-
Dosage: Inadequate dosing of this compound may not provide sufficient uridine to effectively compete with FUTP. Refer to established preclinical protocols for appropriate dosage ranges.
-
Model System: The sensitivity of your chosen cell line or animal strain to both 5-FU and this compound can vary. It is advisable to perform dose-response curves for both compounds in your specific model.
-
Drug Stability: Ensure the proper storage and handling of both 5-FU and this compound to maintain their stability and activity.
Q2: I am observing unexpected toxicity in my animal model treated with this compound. What could be the cause?
A2: this compound is generally well-tolerated.[1][3] However, if you observe unexpected toxicity, consider the following:
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound for administration could be contributing to toxicity. Ensure the vehicle is appropriate for your animal model and route of administration.
-
Underlying Conditions: Pre-existing conditions in your animal model could potentially alter the metabolism or effects of this compound.
-
Concomitant Medications: If other drugs are being administered, consider the possibility of drug-drug interactions.
Q3: How should I prepare this compound for oral administration in my animal experiments?
A3: this compound is available as oral granules. For preclinical studies, it can be mixed with a suitable vehicle for oral gavage. The choice of vehicle should be based on the specific animal model and experimental design.
Data Presentation
Table 1: Clinical Efficacy of this compound in 5-FU/Capecitabine Overdose or Severe Toxicity
| Patient Cohort | Administration Time | Survival Rate | Reference |
| Early-Onset Severe Toxicity | Within 96 hours | 100% (18/18) | [1][7] |
| Early-Onset Severe Toxicity | After 96 hours | 38% (3/8) | [1][7] |
| Overdose | Within 96 hours | 97% (114/117) | [4] |
| Historical Control (Supportive Care) | N/A | 16% (4/25) | [1] |
Table 2: Common Adverse Reactions to this compound in Clinical Trials
| Adverse Reaction | Frequency | Reference |
| Vomiting | 8.1% - 10% | [1][2] |
| Nausea | 4.6% - 5% | [1][2] |
| Diarrhea | 3.5% | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Bioavailability | 4- to 6-fold higher than equimolar oral uridine | [8][9] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [8][9] |
Experimental Protocols
In Vivo Murine Model of 5-FU Overdose Rescue
Objective: To evaluate the efficacy of this compound in rescuing mice from a lethal dose of 5-FU.
Materials:
-
5-Fluorouracil (5-FU)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
Male BALB/c mice (8-10 weeks old)
Methodology:
-
5-FU Administration: Administer a lethal dose of 5-FU (e.g., 300 mg/kg) via intraperitoneal (IP) injection. This dose may need to be optimized for your specific mouse strain.
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
At a predetermined time point post-5-FU injection (e.g., 2, 24, 48, 72, or 96 hours), administer this compound orally via gavage. A typical dose is 2000 mg/kg, administered every 8 hours for a total of 15 doses.[8]
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Record survival data over a period of at least 14 days.
-
-
Data Analysis:
-
Plot Kaplan-Meier survival curves for each treatment group.
-
Compare the survival rates between the different this compound treatment groups and the vehicle control group.
-
In Vitro Cell Viability Assay for 5-FU Toxicity and Rescue
Objective: To assess the ability of this compound to rescue cultured cells from 5-FU-induced cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
5-Fluorouracil (5-FU)
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
96-well plates
Methodology:
-
Cell Seeding: Seed the chosen cell line into 96-well plates at an appropriate density and allow them to adhere overnight.
-
5-FU Treatment: Treat the cells with a range of 5-FU concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
This compound Rescue:
-
In a separate experiment, co-treat cells with a fixed concentration of 5-FU (e.g., the IC50 value) and a range of this compound concentrations.
-
Alternatively, to model the clinical scenario, treat cells with 5-FU for a defined period (e.g., 24 hours), remove the 5-FU-containing medium, and then add medium containing various concentrations of this compound.
-
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot dose-response curves to determine the protective effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in mitigating 5-FU toxicity.
Caption: Experimental workflows for in vivo and in vitro studies.
Caption: Decision logic for this compound administration based on time.
References
- 1. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 2. Mechanism of Action (MOA) | Vistogard®(this compound) oral granules [vistogard.com]
- 3. ijbcp.com [ijbcp.com]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. This compound for severe 5-fluorouracil toxicity in a patient with thymidylate synthase gene variation: Potential pharmacogenomic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 7. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
overcoming uridine triacetate precipitation in DMSO stock solutions.
For researchers, scientists, and drug development professionals utilizing uridine (B1682114) triacetate, maintaining the integrity of dimethyl sulfoxide (B87167) (DMSO) stock solutions is critical for experimental success. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of uridine triacetate precipitation in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and solubility for this compound?
A1: this compound is readily soluble in DMSO.[1] Published solubility data varies, but it is generally reported to be in the range of ≥60.7 mg/mL to 100 mg/mL.[2][3][4][5] For optimal dissolution, the use of fresh, anhydrous DMSO is highly recommended as the solvent is hygroscopic and absorbed moisture can decrease solubility.[1][2][4] Sonication may also be beneficial in achieving complete dissolution.[3]
Q2: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause?
A2: Precipitation of this compound from a DMSO stock solution during storage can be attributed to several factors:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] This absorbed water can significantly decrease the solubility of this compound, leading to precipitation.
-
Temperature Fluctuations: Storing the stock solution at a lower temperature than the temperature at which it was prepared can lead to supersaturation and subsequent crystallization.
-
Concentration: If the stock solution is prepared at a concentration close to its maximum solubility, even minor changes in temperature or solvent quality can trigger precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote the formation of microcrystals, which can then act as seeds for further precipitation.
Q3: How can I redissolve precipitated this compound in my DMSO stock?
A3: If you observe precipitation in your this compound stock solution, you can attempt to redissolve it by:
-
Gentle Warming: Warm the vial in a water bath at a temperature not exceeding 37°C. Intermittently vortex the solution to aid in dissolution.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves can help to break up the precipitate and facilitate its redissolution.
-
Combination: For stubborn precipitates, a combination of gentle warming and sonication can be employed.
After attempting to redissolve the precipitate, it is crucial to visually inspect the solution to ensure it is clear and free of any particulate matter before use.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: To ensure the stability and prevent precipitation of your this compound stock solutions, follow these storage guidelines:
-
Short-term storage: For use within one month, store the stock solution at -20°C.[2]
-
Long-term storage: For storage up to six months, it is recommended to store the stock solution at -80°C.[2]
-
Aliquoting: To avoid multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
-
Container: Use tightly sealed vials to minimize moisture absorption.
Q5: How can I prevent precipitation from occurring in the first place?
A5: Proactive measures can significantly reduce the risk of this compound precipitation:
-
Use fresh, high-purity, anhydrous DMSO.
-
Prepare stock solutions at a concentration well below the maximum solubility limit.
-
Store aliquots at the recommended temperature to minimize freeze-thaw cycles.
-
Ensure vials are tightly sealed to prevent moisture contamination.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve in DMSO
-
Possible Cause 1: Poor Quality DMSO. The DMSO may have absorbed water, reducing its solvating power.
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Possible Cause 2: Insufficient Agitation. The compound may not be adequately dispersed in the solvent.
-
Solution: Vortex the solution vigorously for several minutes. If undissolved particles remain, sonicate the vial in a water bath.
-
-
Possible Cause 3: Low Temperature. The dissolution process may be slow at room temperature.
-
Solution: Gently warm the solution in a 37°C water bath while vortexing.
-
Issue 2: Precipitate Forms in the DMSO Stock Solution After a Freeze-Thaw Cycle
-
Possible Cause: Supersaturation and Crystal Seeding. The freeze-thaw process can induce the formation of small crystals that act as nucleation sites for further precipitation.
-
Solution:
-
Attempt to redissolve the precipitate using gentle warming and/or sonication as described in the FAQs.
-
To prevent recurrence, consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥60.7 mg/mL to 100 mg/mL | Sonication recommended; hygroscopic DMSO reduces solubility.[2][3][4][5] |
| Ethanol | ≥9.92 mg/mL | With sonication.[2] |
| Water | ≥9.37 mg/mL to 10 mg/mL | With sonication.[2][5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In DMSO | -80°C | 1 year[3] |
| In DMSO | -20°C | 1 month[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial. For example, for 1 mL of a 100 mM solution, weigh out 37.03 mg of this compound (Molecular Weight: 370.31 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes or gently warm it to 37°C with intermittent vortexing until a clear solution is obtained.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Quality Control of this compound Stock Solution by HPLC-UV
Objective: To confirm the concentration of this compound in a DMSO stock solution, especially after redissolving a precipitate.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
DMSO (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water. The exact ratio may need to be optimized for your specific column and system.
-
Standard Preparation: Accurately prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute a small, accurately measured volume of your DMSO stock solution with the mobile phase to a final concentration that falls within the range of your standard curve.
-
HPLC Analysis:
-
Set the UV detector wavelength to 256 nm.[6]
-
Inject the standards and the prepared sample onto the HPLC system.
-
Record the peak areas from the resulting chromatograms.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in your sample by interpolating its peak area on the standard curve.
-
Calculate the original concentration in your DMSO stock solution, accounting for the dilution factor.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Troubleshooting steps for precipitated this compound in DMSO.
Caption: Factors leading to this compound precipitation in DMSO.
References
Technical Support Center: Uridine Triacetate Dose-Response Optimization in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dose-response optimization of uridine (B1682114) triacetate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of uridine triacetate in mitigating chemotherapy-induced toxicity?
A1: this compound is an acetylated prodrug of uridine.[1] Following oral administration, it is deacetylated by nonspecific esterases throughout the body to yield uridine in the circulation.[2] This circulating uridine acts as a competitive inhibitor to the toxic metabolites of fluorouracil (5-FU), such as 5-fluorouridine (B13573) triphosphate (FUTP).[1][3] Uridine triphosphate (UTP), derived from the supplemental uridine, competes with FUTP for incorporation into RNA, thereby preventing RNA damage and subsequent cell death.[1][2][3]
Q2: What are the most common preclinical models used to study the efficacy of this compound?
A2: The most frequently cited preclinical models are mouse models of 5-FU overdose and mouse models of dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency.[4][5] DPD is a key enzyme in the catabolism of 5-FU, and its deficiency leads to increased toxicity. These models are used to evaluate the efficacy of this compound in reducing mortality and toxicity associated with 5-FU and its prodrug, capecitabine (B1668275).[4]
Q3: What is the critical time window for administering this compound for optimal efficacy in preclinical models?
A3: Preclinical studies in mice have demonstrated that the timing of this compound administration is critical. The highest efficacy in reducing toxicity and mortality is observed when treatment is initiated within 24 hours of 5-FU administration.[4][6] While still effective, the efficacy progressively declines with later initiation, with significantly reduced effectiveness when started more than 96 to 120 hours after 5-FU exposure.[4][5]
Q4: What are the typical adverse effects observed with this compound administration in clinical settings?
A4: In clinical studies, this compound is generally well-tolerated. The most commonly reported adverse reactions are mild to moderate gastrointestinal events, including vomiting, nausea, and diarrhea.[3][7][8]
Troubleshooting Guides
Issue 1: Suboptimal efficacy of this compound in reducing 5-FU-induced toxicity in a mouse model.
| Possible Cause | Troubleshooting Step |
| Delayed Administration: The therapeutic window for this compound is narrow. | Ensure administration of this compound as early as possible, ideally within 24 hours of 5-FU exposure, as efficacy diminishes significantly after 96 hours.[4][6] |
| Inadequate Dosing: The dose of this compound may be insufficient to counteract the 5-FU-induced toxicity. | Refer to established preclinical protocols. A common dosage in mice is 2 g/kg administered orally.[7] Dose-response studies may be necessary to optimize the dose for your specific model and 5-FU concentration. |
| Poor Bioavailability: Although this compound has significantly better oral bioavailability than uridine, formulation or administration issues could impact absorption.[1] | Ensure proper formulation and oral gavage technique to maximize absorption. |
| Model-Specific Factors: The specific strain of mice or the nature of the induced toxicity (e.g., extremely high 5-FU dose) might affect the outcome. | Characterize your preclinical model thoroughly. Consider a dose-escalation study for 5-FU to establish a lethal dose (LD50) and a sublethal dose to better assess the protective effects of this compound. |
Issue 2: High variability in experimental results between individual animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent 5-FU Administration: Variations in the administered dose of 5-FU will lead to different levels of toxicity. | Use precise administration techniques (e.g., calibrated equipment for injections) to ensure consistent dosing of 5-FU across all animals. |
| Differences in Animal Health Status: Underlying health issues can affect an animal's response to both 5-FU and this compound. | Use healthy animals of a consistent age and weight. Acclimatize animals to the laboratory environment before starting the experiment. |
| Variable Timing of this compound Administration: Even small variations in the timing of the rescue agent can impact outcomes. | Administer this compound at a strictly controlled time point post-5-FU administration for all animals in a cohort. |
Data Presentation
Table 1: Summary of this compound Efficacy in a Preclinical 5-FU Overdose Mouse Model
| Treatment Group | 5-FU Dose (mg/kg) | This compound Dose (g/kg) | Time to Treatment Initiation (hours post 5-FU) | Survival Rate (%) | Reference |
| Control | 300 (lethal dose) | - | - | 0 | [7] |
| Treatment A | 300 (lethal dose) | 2 | 24 | 90 | [6][7] |
| Treatment B | 300 (lethal dose) | 2 | 48 | Diminished | [7] |
| Treatment C | 300 (lethal dose) | 2 | 74 | Diminished | [7] |
| Treatment D | 300 (lethal dose) | 2 | 96 | Diminished | [7] |
Table 2: Pharmacokinetic Parameters of Uridine Following Oral Administration of this compound
| Parameter | Value | Reference |
| Bioavailability vs. Uridine | 4- to 6-fold higher | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [1][9] |
| Plasma Half-life (t1/2) | ~2-2.5 hours | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a 5-FU Overdose Mouse Model
-
Animal Model: Use a standardized strain of mice (e.g., BALB/c), aged 8-10 weeks.
-
5-FU Administration: Administer a lethal dose of 5-FU (e.g., 300 mg/kg) via intraperitoneal (IP) injection.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
This compound Administration: At a predetermined time point post-5-FU injection (e.g., 24 hours), administer this compound orally (e.g., 2 g/kg) via gavage. Repeat dosing as required by the study design (e.g., every 8 hours for 15 doses).[7]
-
Monitoring: Monitor animals for signs of toxicity (e.g., weight loss, diarrhea, lethargy) and survival daily for at least 14 days.
-
Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include body weight changes and hematological toxicity (e.g., white blood cell counts).
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mechanism of Action (MOA) | Vistogard®(this compound) oral granules [vistogard.com]
- 4. Prompt treatment with this compound improves survival and reduces toxicity due to fluorouracil and capecitabine overdose or dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 7. Pre-Clinical | Vistogard®(this compound) oral granules [vistogard.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Management of Uridine Triacetate-Induced Gastrointestinal Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing gastrointestinal (GI) side effects of uridine (B1682114) triacetate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal side effects of uridine triacetate observed in animal studies?
A1: In preclinical toxicology studies, this compound is generally well-tolerated with little to no significant toxicity observed even at high daily doses.[1] However, based on clinical observations in humans and the potential for GI upset with oral administration of various compounds, researchers should be prepared to manage mild-to-moderate side effects such as diarrhea, nausea, and vomiting.[2][3] In animal models, nausea can be indirectly assessed through pica behavior, which is the consumption of non-nutritive substances like kaolin (B608303) clay.[4]
Q2: How can I proactively manage potential GI side effects during my experiment?
A2: Proactive management can include acclimatizing the animals to handling and gavage procedures to minimize stress-induced GI upset.[5] Ensuring consistent diet and housing conditions is also crucial. For compounds known to cause GI issues, prophylactic administration of anti-diarrheal or anti-emetic agents at low doses can be considered, though this should be carefully evaluated for potential interactions with this compound and the primary experimental endpoints.
Q3: Are there any known mechanisms by which this compound might affect the gastrointestinal system?
A3: this compound is a prodrug that is rapidly deacetylated to uridine.[1] Uridine plays a role in intestinal homeostasis and has been shown to influence intestinal stem cell (ISC) activity, potentially through the mTOR signaling pathway.[6][7] While high doses of uridine itself can be dose-limiting due to diarrhea, this compound provides a more bioavailable form of uridine.[1] Its effects on the GI tract are generally not considered a primary toxicity concern in preclinical studies.[1]
Troubleshooting Guides
Issue 1: Animal exhibits signs of diarrhea after this compound administration.
-
Initial Assessment:
-
Visually score the consistency of fecal pellets (e.g., from watery to well-formed).
-
Quantify stool frequency by counting the number of fecal pellets over a defined period.
-
Measure fecal water content by comparing the wet and dry weight of fecal samples.
-
-
Troubleshooting Steps:
-
Dose and Formulation Review:
-
Confirm the correct dosage of this compound was administered.
-
Ensure the vehicle used for formulation is not contributing to the diarrhea. Consider testing the vehicle alone as a control group.
-
-
Supportive Care:
-
Ensure animals have free access to water to prevent dehydration.
-
Monitor for signs of dehydration (e.g., skin tenting, reduced activity).
-
-
Pharmacological Intervention:
-
If diarrhea is significant and impacting animal welfare, consider the administration of an anti-diarrheal agent such as loperamide (B1203769).
-
-
Issue 2: Animal displays signs of nausea or vomiting (or pica behavior in rats).
-
Initial Assessment:
-
Troubleshooting Steps:
-
Confirm this compound as the Cause:
-
Rule out other potential causes of nausea, such as the primary disease model (e.g., chemotherapy), stress, or other administered compounds.
-
-
Supportive Care:
-
Ensure easy access to palatable food and water to encourage intake.
-
-
Pharmacological Intervention:
-
For significant nausea or vomiting, consider the administration of an anti-emetic agent like ondansetron.
-
-
Data Presentation
Table 1: Incidence of Gastrointestinal Adverse Events Associated with this compound in Clinical Studies (Human Data)
| Adverse Event | Incidence (%) |
| Vomiting | 8.1 - 10% |
| Nausea | 4.6 - 5% |
| Diarrhea | 3 - 3.5% |
Data from clinical trials in patients receiving this compound for fluorouracil or capecitabine (B1668275) overdose.[2][10][3][11]
Table 2: Recommended Dosages of Supportive Care Agents for Rodents
| Agent | Species | Indication | Route of Administration | Recommended Dose Range |
| Loperamide | Rat | Diarrhea | Oral (p.o.) | 0.1 - 10 mg/kg[12] |
| Loperamide | Mouse | Diarrhea | Oral (p.o.), Subcutaneous (s.c.), Intraperitoneal (i.p.) | 0.35 - 10 mg/kg[5] |
| Ondansetron | Rat | Nausea | Intravenous (i.v.), Oral (p.o.) | 0.15 mg/kg (weight-based)[13] |
| Ondansetron | Mouse | Nausea | Intraperitoneal (i.p.) | 1 - 5 mg/kg |
Dosages should be optimized for the specific animal model and experimental conditions. It is recommended to start with a low dose and titrate up as needed.
Experimental Protocols
Protocol 1: Management of Diarrhea in Rodents
-
Preparation of Loperamide Solution:
-
Pulverize loperamide hydrochloride tablets and suspend in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or sterile saline.[5]
-
-
Administration:
-
Administer the loperamide suspension to the animal via oral gavage at the desired dose (refer to Table 2).
-
-
Monitoring:
-
Place the animal in a clean cage with pre-weighed absorbent paper.
-
At regular intervals (e.g., every hour for 4 hours), record the number of diarrheal droppings and the weight of the absorbent paper to quantify fecal output.
-
Visually score fecal consistency.
-
-
Gastrointestinal Transit Time (Optional):
-
Administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally 30-60 minutes after loperamide administration.
-
After a set time, euthanize the animal and measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Calculate the percentage of intestinal transit.[14]
-
Protocol 2: Assessment of Pica Behavior in Rats (for Nausea)
-
Acclimation:
-
House rats individually and provide them with pre-weighed amounts of standard chow and a non-nutritive substance, kaolin clay, in separate food containers.
-
Allow for a 3-5 day acclimation period to establish baseline consumption levels of both chow and kaolin.[9]
-
-
This compound Administration:
-
Administer this compound at the desired dose and route.
-
-
Data Collection:
-
At 24-hour intervals for a specified period (e.g., 3-5 days), measure the amount of chow and kaolin consumed by weighing the remaining pellets.
-
Also, record the animal's body weight and water intake daily.[9]
-
-
Analysis:
Visualizations
Caption: Uridine signaling pathway in intestinal epithelial cells.
Caption: Experimental workflow for managing diarrhea in animal studies.
Caption: Experimental workflow for pica assessment in rats.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Granules for Fluorouracil or Capecitabine Overdose or Early Severe Toxicity - The ASCO Post [ascopost.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Uridine inhibits the stemness of intestinal stem cells in 3D intestinal organoids and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Motion sickness-induced pica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 11. vistogard.com [vistogard.com]
- 12. Radiographic dose-dependency study of loperamide effects on gastrointestinal motor function in the rat. Temporal relationship with nausea-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
troubleshooting inconsistent results in uridine triacetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uridine (B1682114) triacetate. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is uridine triacetate and what is its primary mechanism of action in a research context?
A1: this compound is an acetylated prodrug of the nucleoside uridine.[1][2] In its prodrug form, it exhibits improved oral bioavailability compared to uridine.[2] Once administered, it is rapidly deacetylated by non-specific esterases present in the body to yield uridine.[2] In a research setting, particularly in cancer cell biology, its primary application is to counteract the cytotoxic effects of 5-fluorouracil (B62378) (5-FU). The active metabolites of 5-FU interfere with DNA and RNA synthesis. Uridine, derived from this compound, is converted to uridine triphosphate (UTP), which competes with the toxic 5-FU metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), for incorporation into RNA, thereby mitigating cellular damage.[3][4]
Q2: We are observing lower than expected efficacy of this compound in our cell-based assays. What could be the cause?
A2: Lower than expected efficacy can stem from several factors. A primary consideration is the conversion of this compound to its active form, uridine. This conversion is dependent on the presence of esterase enzymes.[1][2] The concentration of esterases can vary significantly between different cell lines and can also be influenced by the serum concentration in your cell culture medium. Insufficient esterase activity will lead to incomplete conversion of the prodrug and consequently, reduced efficacy.
Q3: Can this compound be used in serum-free media?
A3: Using this compound in serum-free media may lead to inconsistent results. Serum is a significant source of the esterases required to convert this compound to active uridine. If you are working with serum-free media, you may need to supplement with a source of esterases or use uridine directly, though be mindful of its lower cell permeability compared to this compound.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound has limited solubility in water.[5] For in vitro experiments, it is advisable to prepare a stock solution in an organic solvent such as DMSO.[5] It is recommended to store stock solutions at -20°C or -80°C for long-term stability.[6] When preparing your working concentrations, ensure that the final concentration of the organic solvent in the cell culture medium is low enough to not affect cell viability (typically <0.5%).
Q5: Are there any known interactions of this compound with other compounds in vitro?
A5: this compound itself is not known to interact with CYP450 enzymes.[7] However, as a weak substrate for P-glycoprotein (P-gp), there is a potential for interaction with other P-gp substrates or inhibitors at the cellular level, which could affect its intracellular concentration.[8]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound experiments can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow to troubleshoot inconsistent experimental results.
Issue 1: Variability in Prodrug Activation
| Potential Cause | Recommended Action | Expected Outcome |
| Low Esterase Activity in Cell Line | Screen different cell lines for their intrinsic esterase activity. Alternatively, supplement the medium with a purified esterase. | Consistent conversion of this compound to uridine, leading to more reproducible results. |
| Inconsistent Serum Concentration | Use a consistent batch and concentration of serum throughout the experiments. Consider using heat-inactivated serum to reduce variability in enzyme activity. | Minimized batch-to-batch variability in prodrug activation. |
| Degradation of this compound | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. | Ensures that the administered concentration of the prodrug is accurate. |
Issue 2: Suboptimal Assay Conditions
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Incubation Time | Optimize the incubation time to allow for sufficient uptake and conversion of this compound to uridine before or during co-treatment with a cytotoxic agent like 5-FU. | A clear and reproducible dose-response relationship. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variable results. | Consistent cell growth and response to treatment. |
| Interference with Assay Readout | Ensure that this compound or its metabolites do not interfere with the assay chemistry (e.g., fluorescence or luminescence). Run appropriate controls with the compound alone. | Accurate and reliable measurement of the intended biological endpoint. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Rescue Assay
This protocol is designed to assess the ability of this compound to rescue cells from 5-fluorouracil (5-FU)-induced cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO) and 5-FU (e.g., 50 mM in DMSO). Serially dilute the compounds in cell culture medium to the desired final concentrations.
-
Treatment:
-
Pre-treatment: Add this compound to the cells and incubate for a defined period (e.g., 2-4 hours) to allow for uptake and conversion to uridine.
-
Co-treatment: Add 5-FU to the wells already containing this compound.
-
Controls: Include wells with untreated cells, cells treated with 5-FU alone, and cells treated with this compound alone.
-
-
Incubation: Incubate the plate for a period relevant to the cell line and the cytotoxic effects of 5-FU (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Normalize the data to the untreated control and plot the dose-response curves for 5-FU in the presence and absence of this compound.
Protocol 2: HPLC Analysis of this compound and Uridine
This protocol provides a general method for the simultaneous quantification of this compound and its active metabolite, uridine, in a biological matrix (e.g., cell lysate, plasma).[7][9]
-
Sample Preparation:
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at a wavelength of approximately 260 nm.
-
-
Quantification: Generate standard curves for both this compound and uridine using known concentrations to quantify the amounts in the experimental samples.
Signaling Pathway and Mechanism of Action
Diagram: this compound Mechanism of Action in 5-FU Toxicity Rescue
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 3. Mechanism of Action (MOA) | Vistogard®(this compound) oral granules [vistogard.com]
- 4. This compound Granules for Fluorouracil or Capecitabine Overdose or Early Severe Toxicity - The ASCO Post [ascopost.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ijbcp.com [ijbcp.com]
- 9. ymerdigital.com [ymerdigital.com]
impact of food on the bioavailability of uridine triacetate formulations
Technical Support Center: Uridine (B1682114) Triacetate Formulations
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the .
Frequently Asked Questions (FAQs)
Q1: Does food affect the bioavailability of uridine triacetate?
A1: No, food does not have a clinically significant impact on the bioavailability of this compound. A study conducted in healthy adult subjects who received a 6-gram dose of a this compound granule formulation showed no difference in the overall rate and extent of uridine exposure when administered under fed versus fasted conditions.[1][2] The 90% confidence intervals for the key pharmacokinetic parameters, Cmax, AUC(0-t), and AUC(0-inf), were all within the standard bioequivalence range of 80% – 125%.[2]
Q2: Why are the administration instructions for this compound granules (Vistogard®/Xuriden®) to mix them with soft food?
A2: The recommendation to mix this compound granules with soft foods like applesauce, pudding, or yogurt is for ease of administration and to ensure the entire dose is consumed, not due to a food effect on bioavailability.[3] This method helps to suspend the granules for oral ingestion, and it is advised to take the mixture within 30 minutes.[3]
Q3: Can this compound be administered without food?
A3: Yes, this compound can be administered without regard to meals.[2][3][4] The clinical pharmacology review by the FDA concluded that food did not impact the pharmacokinetics of uridine.[2][4]
Q4: What type of meal was used in the food effect study?
A4: The food effect study utilized a standardized high-fat/high-calorie meal for the fed group.[2]
Q5: What should be done if a patient vomits after taking this compound?
A5: If a patient vomits within 2 hours of taking a dose of this compound, another full dose should be administered as soon as possible. The subsequent dose should then be taken at the regularly scheduled time.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty in swallowing the granules. | The granule formulation can be challenging for some patients to ingest directly. | Mix the granules with 3 to 4 ounces of soft food such as applesauce, pudding, or yogurt. Administer the mixture within 30 minutes. Ensure the granules are not chewed. Following administration, the patient should drink at least 4 ounces of water.[3] |
| Inconsistent plasma concentrations of uridine in an experimental setting. | While a food effect is not significant, variations in administration procedures could contribute to variability. | Ensure a consistent administration protocol. If comparing fed and fasted states, standardize the meal content and timing of administration relative to the meal. For fasted states, ensure a minimum 10-hour fast before dosing.[2] |
| Unexpected adverse events such as nausea or vomiting. | These are known side effects of this compound.[5] | While there is no direct food interaction, administering the dose with a small amount of soft food might help minimize gastrointestinal discomfort in some individuals. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Uridine Following a Single 6g Oral Dose of this compound Granules Under Fed and Fasted Conditions
| Parameter | Fasted (n=20) Mean (SD) | Fed (n=20) Mean (SD) | Ratio (Fed/Fasted) [%] | 90% Confidence Interval [%] |
| Cmax (µM) | 85.5 (24.0) | 75.3 (20.5) | 88.0 | 80.5 - 96.2 |
| AUC(0-t) (µMh) | 468 (104) | 448 (93.1) | 95.8 | 90.5 - 101.5 |
| AUC(0-inf) (µMh) | 477 (106) | 457 (94.9) | 95.9 | 90.7 - 101.4 |
| Tmax (h) | 2.5 (0.5 - 6.0) | 2.5 (1.0 - 6.0) | N/A | N/A |
| t½ (h) | 2.4 (0.4) | 2.5 (0.4) | N/A | N/A |
| Data sourced from FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 208159.[2] | ||||
| Cmax: Maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration (presented as median and range); t½: Elimination half-life; SD: Standard Deviation; N/A: Not Applicable. |
Experimental Protocols
Protocol for a Food-Effect Bioavailability Study of this compound
Study Design: This was a Phase 1, single-center, open-label, randomized, single-dose, 2-way crossover study.[2]
Participants: The study enrolled 20 healthy adult subjects.[2]
Treatment Arms:
-
Fasted Condition: A single 6g dose of this compound was administered after an overnight fast of at least 10 hours.[2]
-
Fed Condition: A single 6g dose of this compound was administered approximately 30 minutes after the consumption of a standardized high-fat/high-calorie meal, following an overnight fast of at least 10 hours.[2]
Drug Administration: In both arms, the 6g dose of this compound granules was sprinkled on approximately half a cup of applesauce and administered immediately. This was followed by the consumption of 500 mL of water.[2]
Washout Period: A minimum 7-day washout period separated the two treatment periods.[2]
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of uridine.
Bioanalytical Method: Plasma concentrations of uridine were measured using a validated bioanalytical method.
Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, AUC(0-t), AUC(0-inf), Tmax, and t½) were calculated from the plasma concentration-time data. Statistical analysis was performed to compare these parameters between the fed and fasted conditions.[2]
Visualizations
Caption: Workflow of a 2-way crossover food effect bioavailability study.
Caption: General mechanisms of food effects on oral drug bioavailability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound Granules for Fluorouracil or Capecitabine Overdose or Early Severe Toxicity - The ASCO Post [ascopost.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
stability of uridine triacetate under different storage conditions.
Uridine (B1682114) Triacetate Stability: Technical Support Center
Welcome to the Technical Support Center for uridine triacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound powder should be stored at -20°C for up to 3 years. For routine laboratory use, it can be stored at room temperature (15–30°C) in a dry location, away from light.[1][2]
Q2: How long are stock solutions of this compound stable?
A2: The stability of stock solutions depends on the storage temperature. When dissolved in a solvent like DMSO, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored for up to 6 months at -80°C or for 1 month at -20°C.[2][3]
Q3: What are the primary degradation pathways for this compound?
A3: this compound is a prodrug that is rapidly deacetylated by nonspecific esterases in the body to form uridine.[3][4] This hydrolysis of the acetyl groups is also a primary degradation pathway under chemical stress conditions, particularly in aqueous solutions and under basic conditions. Uridine itself can be further degraded.
Q4: Is this compound sensitive to light?
A4: Yes, photostability studies are a standard part of stability testing for new drug substances. While specific data on the extent of degradation is not publicly available, it is recommended to store this compound protected from light. Forced degradation studies under photolytic conditions are performed to understand its photosensitivity.
Q5: Can I expect degradation of this compound in an aqueous solution at neutral pH?
A5: Yes, this compound is susceptible to hydrolysis in aqueous solutions. The rate of degradation will depend on the temperature, pH, and buffer components. It is generally recommended to prepare aqueous solutions fresh and use them promptly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of this compound in the culture medium. | Prepare fresh stock solutions and add them to the medium immediately before the experiment. Minimize the time the compound is in the aqueous medium before use. |
| Loss of potency of solid compound | Improper storage conditions (e.g., exposure to humidity or high temperatures). | Ensure the compound is stored in a tightly sealed container at the recommended temperature (-20°C for long-term) and in a desiccator if in a humid environment. |
| Appearance of unknown peaks in HPLC analysis | Degradation of the sample. | Prepare samples immediately before analysis. If samples must be stored, keep them at low temperatures (e.g., 2-8°C) for a short period. Check the stability of the compound in the chosen solvent. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | This compound has limited solubility in water. Consider using a co-solvent like DMSO for the stock solution and then diluting it in the aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system. |
Stability Data
The following tables summarize the representative stability data for this compound under forced degradation conditions. This data is illustrative and based on typical outcomes for similar compounds.
Table 1: Stability of Solid this compound Under Stress Conditions
| Condition | Duration | Temperature | % Degradation (Representative) | Appearance |
| Thermal | 14 days | 60°C | < 2% | No significant change |
| Humidity | 14 days | 25°C / 90% RH | < 3% | Slight clumping |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 5-10% | Slight yellowing |
Table 2: Stability of this compound in Solution (1 mg/mL) Under Stress Conditions
| Condition | Solvent | Duration | Temperature | % Degradation (Representative) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15-25% |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | 25°C | > 90% |
| Oxidative | 3% H₂O₂ | 24 hours | 25°C | 10-20% |
| Aqueous (pH 7.4) | PBS | 48 hours | 37°C | 5-15% |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method
This protocol outlines a typical UPLC method for assessing the stability of this compound.
-
Instrumentation: Ultra Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Column: C18 column (e.g., BHEL UPLC Column), dimensions appropriate for UPLC.
-
Mobile Phase: A gradient of 0.1% o-phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.25 mL/min.
-
Detection Wavelength: 256 nm.[5]
-
Column Temperature: Ambient.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 10 µg/mL.
Protocol 2: Photostability Testing (as per ICH Q1B)
This protocol describes the procedure for evaluating the photostability of this compound.
-
Sample Preparation: Place a sample of solid this compound in a chemically inert, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
Analysis: After exposure, analyze the samples using the stability-indicating UPLC method described in Protocol 1. Compare the chromatograms of the exposed sample, the control sample, and an unexposed reference standard.
-
Evaluation: Calculate the percentage of degradation and observe any changes in physical appearance (e.g., color).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
mitigating potential interference of uridine triacetate in colorimetric assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating potential interference of uridine (B1682114) triacetate in common colorimetric assays. Uridine triacetate, a prodrug of uridine, is increasingly used in various research applications.[1][2][3] Due to its chemical nature as an acetate (B1210297) ester and its subsequent conversion to uridine, it is crucial to understand and address its potential impact on the accuracy of colorimetric assays.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a tri-acetylated prodrug of uridine, designed to increase the bioavailability of uridine.[1][2][3] It is an acetate ester, and its chemical structure contains functional groups that could potentially interact with assay reagents.[1][4] Interference in colorimetric assays can arise from several factors, including the compound's inherent color, its potential to directly reduce or oxidize assay reagents, or its interaction with proteins in the sample.
Q2: Which colorimetric assays are most susceptible to potential interference from this compound?
Assays that rely on redox reactions or protein-dye binding are most likely to be affected. This includes:
-
Cell Viability Assays: Tetrazolium-based assays such as MTT, XTT, and MTS, which measure cellular metabolic activity through the reduction of a tetrazolium salt.[5]
-
Protein Quantification Assays: Assays like the Bradford assay, which depend on the binding of a dye to proteins.
Q3: I am observing unexpected results in my cell viability assay when using this compound. What could be the cause?
Unexpected results, such as an apparent increase in cell viability at high concentrations of this compound, could be a sign of assay interference. This might be due to the direct reduction of the tetrazolium salt by this compound or its byproducts, independent of cellular metabolic activity.
Q4: How can I confirm if this compound is interfering with my assay?
A simple and effective way to check for interference is to perform a cell-free control experiment. This involves running the assay with this compound in the assay medium without any cells. If you observe a color change, it indicates direct interference with the assay reagents.
Troubleshooting Guides
Issue 1: Higher than Expected Absorbance in MTT/XTT/MTS Assays
Potential Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare a 96-well plate with your standard cell culture medium.
-
Add the same concentrations of this compound to the wells as used in your experiment.
-
Include a vehicle control (the solvent used to dissolve this compound).
-
Add the MTT, XTT, or MTS reagent to all wells.
-
Incubate the plate for the same duration as your cellular assay.
-
Add the solubilization solution (for MTT assay).
-
Measure the absorbance at the appropriate wavelength.
-
-
Interpret the Results:
-
If you observe a significant increase in absorbance in the wells containing this compound compared to the vehicle control, this confirms direct reduction of the tetrazolium salt.
-
Quantitative Data Summary: Hypothetical Cell-Free MTT Assay
| This compound (µM) | Absorbance (570 nm) - No Cells |
| 0 (Vehicle Control) | 0.05 ± 0.01 |
| 10 | 0.06 ± 0.01 |
| 50 | 0.15 ± 0.02 |
| 100 | 0.35 ± 0.03 |
| 200 | 0.68 ± 0.05 |
Note: This is hypothetical data for illustrative purposes.
Issue 2: Inaccurate Protein Quantification with Bradford Assay
Potential Cause: this compound or its derivatives may interfere with the binding of Coomassie dye to proteins.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Prepare tubes with your protein standards.
-
In a separate set of tubes, prepare solutions with the same concentrations of this compound used in your experimental samples, but without any protein.
-
Add the Bradford dye reagent to all tubes.
-
Measure the absorbance at 595 nm.
-
-
Analyze the Data:
-
Compare the absorbance of the this compound-only samples to the blank. A significant absorbance change suggests interference.
-
Experimental Protocols
Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces the MTT tetrazolium salt.
Materials:
-
96-well microplate
-
Cell culture medium (phenol red-free recommended)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
Alternative Assays to Mitigate Interference
If interference is confirmed, consider using alternative assays that are less susceptible to the type of interference observed.
For Cell Viability:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure cell viability based on the quantification of ATP, which is a marker of metabolically active cells. The luminescent signal is less likely to be affected by colored compounds or reducing agents.[6][7]
-
LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. It provides a different endpoint compared to metabolic assays.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and is a simple method for determining cell number.
For Protein Quantification:
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is generally less susceptible to interference from reducing agents compared to the Bradford assay.
-
Filter Paper Dye-Binding Assay: This method involves applying the protein sample to filter paper, which is then washed to remove interfering substances before staining.[8]
Visualizing Workflows and Logic
Troubleshooting Workflow for Potential Assay Interference
Caption: Decision tree for troubleshooting potential this compound interference.
Experimental Workflow for Cell-Free Control
Caption: Workflow for conducting a cell-free control experiment.
By following these guidelines and employing appropriate control experiments, researchers can confidently assess and mitigate the potential interference of this compound in their colorimetric assays, ensuring the generation of accurate and reliable data.
References
- 1. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 8. A filter paper dye-binding assay for quantitative determination of protein without interference from reducing agents or detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the bioavailability of uridine triacetate versus uridine.
An Objective Comparison of the Bioavailability of Uridine (B1682114) Triacetate Versus Uridine for Researchers and Drug Development Professionals
Introduction
Uridine, a pyrimidine (B1678525) nucleoside, is fundamental to various physiological processes, including RNA synthesis and cellular metabolism.[1][2] Its therapeutic potential is explored in conditions ranging from hereditary orotic aciduria, a rare metabolic disorder, to mitigating chemotherapy-induced toxicity.[3][4] However, the clinical utility of oral uridine is hampered by its poor bioavailability and dose-limiting side effects.[3][5] Uridine triacetate, a tri-acetylated prodrug of uridine, was developed to overcome these limitations.[6][7] This guide provides a detailed, objective comparison of the bioavailability of this compound and uridine, supported by experimental data, for researchers, scientists, and drug development professionals.
Metabolic Pathway and Mechanism of Enhanced Absorption
The superior bioavailability of this compound stems from its structure as a lipophilic prodrug.[7] Following oral administration, this compound is absorbed from the gastrointestinal tract and is then deacetylated by non-specific esterases present throughout the body to release uridine into the systemic circulation.[4][8][9] This mechanism bypasses the initial, extensive first-pass metabolism in the gut and liver that significantly degrades orally administered uridine.[9][10]
Pure uridine, when taken orally, is subject to catabolism by the enzyme uridine phosphorylase, which is abundant in the intestine and liver, converting it to uracil.[11] This rapid degradation is a primary reason for its low oral bioavailability.[5][10]
Pharmacokinetic Data Comparison
Quantitative data from pharmacokinetic studies consistently demonstrate the enhanced bioavailability of this compound. It delivers four to seven times more uridine into the systemic circulation compared to equimolar doses of uridine.[10][12] This leads to significantly higher maximum plasma concentrations (Cmax) and greater overall drug exposure (Area Under the Curve, AUC).
| Parameter | This compound (from Oral Admin) | Uridine (from Oral Admin) | Reference(s) |
| Relative Bioavailability | 4- to 7-fold higher than oral uridine | Baseline | [5][10][12] |
| Absolute Bioavailability | Not explicitly stated, but significantly higher | ~6% to 10% in humans | [10][13] |
| Cmax (Human Study) | 150.9 ± 39.3 µM | 36.1 ± 11.3 µM | [3][14] |
| AUC (Human Study) | ~4-fold higher than equimolar uridine dose | Baseline | [3][14] |
| Tmax (Time to Peak) | 2 - 3 hours | 2.3 ± 0.8 hours (in rabbits) | [8][12][15] |
| Terminal Half-life | 2 - 2.5 hours | ~2 hours (IV in humans) | [8][12][16] |
| Dose-Limiting Toxicity | Nausea, vomiting, diarrhea (mild) | Diarrhea | [8][13][14] |
Experimental Protocols
The data presented are derived from rigorous clinical and preclinical studies. Below are summaries of the typical methodologies employed.
Human Pharmacokinetic Study Protocol (this compound vs. Uridine)
-
Study Design : A common design is a single-dose, crossover study in healthy human volunteers.
-
Subjects : Healthy adult males and females.
-
Administration : Subjects receive equimolar oral doses of either this compound (often as a granular formulation mixed with food) or pure uridine.[14][17]
-
Sample Collection : Blood samples are collected via an intravenous catheter at pre-defined intervals, such as pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 20, and 24 hours post-administration.[14]
-
Analytical Method : Plasma is separated from the blood samples, and uridine concentrations are quantified using validated analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[16][17]
-
Pharmacokinetic Analysis : The concentration-time data are used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.
Preclinical (Rabbit) Pharmacokinetic Study Protocol (Uridine)
-
Study Design : Intravenous and oral administration to determine absolute bioavailability.[15]
-
Subjects : New Zealand White rabbits.
-
Administration : A single intravenous dose (e.g., 100 mg/kg) or a single oral gavage dose (e.g., 450 mg/kg) of uridine dissolved in saline.[15]
-
Sample Collection : Heparinized blood samples are serially collected from the marginal ear vein at specified time points post-dose.[15]
-
Analysis : Plasma uridine concentrations are determined, and pharmacokinetic parameters are calculated. The absolute bioavailability (F) is calculated as: F(%) = (AUCoral / AUCiv) × (DOSEiv / DOSEoral) × 100.
Conclusion
The use of this compound as a prodrug is a highly effective strategy to overcome the pharmacokinetic limitations of uridine. By protecting the uridine molecule from extensive first-pass metabolism, this compound provides significantly greater systemic exposure to uridine, with a 4- to 7-fold increase in bioavailability compared to orally administered uridine itself.[5][10] This enhancement allows for the achievement of therapeutic plasma concentrations with lower, more tolerable doses, thereby improving its clinical applicability for researchers and drug development professionals.
References
- 1. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 3. journals.plos.org [journals.plos.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 6. ijbcp.com [ijbcp.com]
- 7. Facebook [cancer.gov]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Enhancement of the bioavailability of oral uridine by coadministration of 5-(phenylthio)acyclouridine, a uridine phosphorylase inhibitor: implications for uridine rescue regimens in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Clinical and pharmacologic study of orally administered uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Uridine Following Ocular, Oral and Intravenous Administration in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
Uridine Triacetate vs. Supportive Care for 5-Fluorouracil Toxicity: A Comparative Guide
This guide provides an objective comparison of the efficacy of uridine (B1682114) triacetate and standard supportive care in the management of severe 5-fluorouracil (B62378) (5-FU) toxicity. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data, experimental protocols, and mechanisms of action.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, but its use is limited by a narrow therapeutic index.[1] Severe toxicity, arising from overdose or impaired drug clearance due to factors like dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, can be life-threatening.[2][3][4] Historically, management has been limited to supportive care, with high mortality rates.[5][6] Uridine triacetate, an orally administered prodrug of uridine, was approved by the US Food and Drug Administration (FDA) in 2015 as an emergency treatment for 5-FU overdose or severe, early-onset toxicity.[1][5]
Mechanism of Action
5-FU exerts its cytotoxic effects through its metabolites. One key metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting RNA processing and function.[1] Another metabolite, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, interfering with DNA synthesis.[1]
This compound is rapidly deacetylated in the body to uridine, which is then converted to uridine triphosphate (UTP).[1][7] This endogenous UTP competes with the toxic FUTP for incorporation into RNA, thereby mitigating the RNA-related damage caused by 5-FU in normal tissues.[1][8][9]
Efficacy Data: this compound vs. Historical Supportive Care
The approval of this compound was primarily based on two single-arm, open-label studies involving 135 patients who experienced a 5-FU overdose or severe early-onset toxicity.[1] Due to the unethical nature of a placebo control in this life-threatening context, efficacy was compared against a historical cohort of 25 patients who received supportive care alone.[5][8]
Table 1: Overall Survival
| Treatment Group | Number of Patients | Survival Rate (at 30 days) | Source |
| This compound | 142 (evaluable) | 96% (137/142) | [8][10] |
| Supportive Care (Historical Cohort) | 25 | 16% (4/25) | [5][8][10] |
Table 2: Outcomes in Patient Subgroups Treated with this compound
| Patient Group | Number of Patients | Key Outcomes | Source |
| Overdose Patients | 142 (evaluable) | 96% survival; rapid reversal of cardiotoxicity and neurotoxicity; prevention or recovery from mucositis and leukopenia. | [8][10] |
| Early-Onset Toxicity (Treated ≤96h) | 18 | 100% survival and recovery. | [5] |
| Early-Onset Toxicity (Treated >96h) | 8 | 38% survival. | [5][8] |
| Cancer Patients Resuming Chemotherapy | 141 (eligible) | 38% (53/141) resumed chemotherapy within 30 days (median time: 19.6 days). | [5][8][10] |
Experimental Protocols
The pivotal data for this compound's efficacy comes from two expanded access, open-label clinical studies (NCT01432301).[11]
-
Patient Population : The studies enrolled 135 adult and pediatric patients who had either a 5-FU or capecitabine (B1668275) overdose or experienced severe, life-threatening toxicities within 96 hours of administration.[1][11][12] Toxicities included severe central nervous system, cardiovascular, gastrointestinal, and bone marrow events.[1]
-
Treatment Regimen :
-
Adults : 10 grams of this compound oral granules administered every 6 hours for 20 doses.[1]
-
Pediatrics : 6.2 g/m² (not to exceed 10g per dose) orally every 6 hours for 20 doses.[1]
-
Treatment was initiated as soon as possible, and ideally within 96 hours after the end of 5-FU or capecitabine administration.[1][11][12]
-
-
Primary Endpoint : The primary efficacy endpoint was survival at 30 days or until chemotherapy could be resumed if prior to 30 days.[1]
-
Comparator : A historical cohort of 25 patients who experienced a 5-FU overdose and received only best supportive care was used for comparison.[8] Supportive care measures are aimed at managing symptoms and include IV hydration, management of diarrhea and mucositis, and use of human granulocyte colony-stimulating factors for myelosuppression.[13][14][15]
Comparison of Treatment Approaches
The fundamental difference between the two approaches lies in the intervention strategy. Supportive care is reactive, aiming to manage the downstream consequences of 5-FU toxicity.[16] In contrast, this compound is a direct-acting antidote that intervenes at the molecular level to prevent or reverse the cellular damage caused by 5-FU.[11]
-
This compound + Supportive Care : This is an active rescue strategy. This compound is administered to counteract the toxic effects of 5-FU at the source, while supportive care helps manage symptoms that have already manifested.[17] This combination has demonstrated a dramatic improvement in survival rates.[5]
-
Supportive Care Alone : This is a palliative and management strategy. It does not address the underlying mechanism of 5-FU toxicity but focuses on mitigating symptoms like neutropenia, mucositis, and dehydration.[13][15] Historically, this approach has been associated with very high mortality in cases of severe overdose.[6]
Safety and Tolerability of this compound
In the pivotal clinical trials, this compound was well-tolerated.[5] The most common adverse reactions attributed to the drug were mild-to-moderate gastrointestinal events, including vomiting (8.1%), nausea (4.6%), and diarrhea (3.5%).[5][10] These events are also common side effects of chemotherapy itself.[5]
Conclusion
The available evidence strongly supports the superior efficacy of this compound compared to supportive care alone for the management of 5-FU overdose and severe, early-onset toxicity. Clinical data demonstrates a nearly ten-fold increase in survival, coupled with rapid reversal of life-threatening toxicities and the ability for many patients to resume essential cancer therapy.[5][7][8] The administration of this compound within 96 hours of 5-FU exposure is critical for its efficacy.[5][8] This makes this compound an essential, life-saving antidote in the setting of severe fluoropyrimidine toxicity.[11]
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 3. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]
- 4. Molecular basis of 5-fluorouracil-related toxicity: lessons from clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 6. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [theoncologynurse.com]
- 7. Frontiers | Case report: this compound in the management of delayed onset 5-fluorouracil toxicity: A case report and review of literature [frontiersin.org]
- 8. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shmabstracts.org [shmabstracts.org]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Accidental Overdoses Involving Fluorouracil Infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Fluorouracil Overdose: Clinical Manifestations and Comprehensive Management During and After Hospitalization [jhoponline.com]
- 16. Serious Toxicities Associated with 5-Fluorouracil and Capecitabine: A Clinical Pharmacy Perspective [jhoponline.com]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Analysis of Uridine Triacetate and Other Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
In the realm of pyrimidine (B1678525) precursor therapeutics, uridine (B1682114) triacetate has emerged as a critical agent, particularly in the management of hereditary orotic aciduria and as an antidote to 5-fluorouracil (B62378) (5-FU) toxicity. This guide provides a comprehensive comparative analysis of uridine triacetate against other pyrimidine precursors, supported by experimental data and detailed methodologies, to inform research and drug development efforts.
Executive Summary
This compound, a prodrug of uridine, stands out due to its significantly enhanced oral bioavailability compared to uridine itself. This key characteristic underpins its clinical efficacy and positions it as the superior choice for oral administration in conditions requiring uridine supplementation. While other pyrimidine precursors like orotic acid, cytidine, and thymidine (B127349) play roles in nucleotide metabolism, their therapeutic applications in the context of 5-FU toxicity rescue and hereditary orotic aciduria are less direct and not as well-established as uridine and its acetylated form.
Comparative Data of this compound and Uridine
The primary alternative to this compound is uridine. However, the clinical utility of uridine is hampered by its poor oral bioavailability.
| Feature | This compound | Uridine |
| Bioavailability (Oral) | 4- to 6-fold higher than uridine[1][2][3] | Poor |
| Mechanism of Action | Prodrug, deacetylated to uridine[4] | Direct pyrimidine precursor |
| Clinical Applications | Emergency treatment of 5-FU/capecitabine (B1668275) overdose or severe toxicity[1][5][6]; Hereditary orotic aciduria[3][7] | Investigated for 5-FU rescue and hereditary orotic aciduria, but limited by bioavailability[1][2] |
| Administration Route | Oral[8] | Oral administration is clinically challenging due to low bioavailability; parenteral infusion has safety concerns[1] |
| Adverse Effects | Mild-to-moderate gastrointestinal events (vomiting, nausea, diarrhea)[1] | Dose-limiting diarrhea at high oral doses |
Other Pyrimidine Precursors: A Contextual Analysis
While not direct competitors to this compound for its primary indications, other pyrimidine precursors warrant discussion to provide a complete landscape.
-
Orotic Acid: As a precursor in the de novo pyrimidine synthesis pathway, orotic acid's therapeutic applications are primarily as a metabolic agent and in mineral complexes.[9][10] It is not used as a rescue agent for 5-FU toxicity or as a direct replacement in hereditary orotic aciduria, a condition characterized by the body's inability to convert orotic acid to UMP.[7] In fact, in hereditary orotic aciduria, orotic acid levels are already excessively high.[11]
-
Cytidine: This pyrimidine nucleoside can be converted to uridine in the body.[12] It has been investigated for conditions like bipolar disorder.[13] However, there is a lack of direct comparative studies against this compound for 5-FU toxicity or hereditary orotic aciduria.
-
Thymidine: The role of thymidine in the context of 5-FU therapy is complex. It has been studied more as a modulator of 5-FU's anticancer activity rather than a straightforward rescue agent for toxicity.[14][15][16] Its administration can, in some contexts, enhance the cytotoxic effects of 5-FU.
Signaling Pathways and Mechanisms of Action
De Novo Pyrimidine Synthesis Pathway
The de novo synthesis pathway is the primary route for producing pyrimidine nucleotides from simpler precursor molecules. A defect in the enzyme UMP synthase in this pathway leads to hereditary orotic aciduria.
Figure 1. De Novo Pyrimidine Synthesis Pathway.
Mechanism of this compound in 5-FU Toxicity
This compound acts as a competitive antagonist to the toxic metabolites of 5-fluorouracil, thereby rescuing healthy cells from damage.
Figure 2. Mechanism of this compound in 5-FU Toxicity.
Experimental Protocols
Bioavailability Study of this compound vs. Uridine
Objective: To compare the plasma uridine concentrations following oral administration of equimolar doses of this compound and uridine.
Methodology:
-
Subjects: Healthy human volunteers.
-
Study Design: A randomized, crossover study design is typically employed.
-
Dosing: Subjects receive equimolar single oral doses of this compound or uridine.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated, and uridine concentrations are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC), are calculated and compared between the two treatment groups.[2]
Clinical Trial for 5-FU Toxicity
Objective: To evaluate the efficacy and safety of this compound in patients experiencing 5-fluorouracil overdose or severe early-onset toxicity.
Methodology:
-
Patient Population: Patients who have received an overdose of 5-FU or capecitabine, or who exhibit severe or life-threatening toxicity within 96 hours of 5-FU/capecitabine administration.[1][17]
-
Treatment: this compound is administered orally at a dose of 10 grams every 6 hours for 20 doses.[8]
-
Efficacy Endpoints: The primary efficacy endpoint is survival at 30 days. Secondary endpoints may include the time to resumption of chemotherapy.[1][17]
-
Safety Assessment: Adverse events are monitored and graded according to standard criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Historical Control: Due to the unethical nature of a placebo control in this life-threatening setting, efficacy is often compared to a historical cohort of patients who received only supportive care.[1][17]
Figure 3. Experimental Workflow for 5-FU Toxicity Trial.
Conclusion
This compound represents a significant advancement in the management of hereditary orotic aciduria and 5-fluorouracil toxicity. Its superior oral bioavailability compared to uridine makes it a more effective and reliable therapeutic agent. While other pyrimidine precursors are integral to cellular metabolism, they do not currently offer the same targeted therapeutic benefits as this compound for these specific indications. Future research may explore the potential of other pyrimidine precursors in different therapeutic contexts, but for now, this compound remains the standard of care where rapid and substantial increases in systemic uridine levels are required.
References
- 1. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 2. Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Facebook [cancer.gov]
- 5. Serious Toxicities Associated with 5-Fluorouracil and Capecitabine: A Clinical Pharmacy Perspective [jhoponline.com]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Orotic aciduria - Wikipedia [en.wikipedia.org]
- 8. ijbcp.com [ijbcp.com]
- 9. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 12. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP1765364A1 - Pyrimidines, such as cytidine, in treatments for patients with bipolar disorder - Google Patents [patents.google.com]
- 14. Uridine rescue from the lethal toxicity of 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement by thymidine of 5-fluorouracil's inhibition of thymidylate synthetase in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of coadministration of thymine or thymidine on the antitumor activity of 1-(2-tetrahydrofuryl)-5-fluorouracil and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Uridine Triacetate: A Comparative Guide to its Protective Effect Against Capecitabine Toxicity
For researchers and drug development professionals, understanding the landscape of toxicity management for widely-used chemotherapeutic agents like capecitabine (B1668275) is critical. This guide provides a comprehensive comparison of uridine (B1682114) triacetate with alternative strategies for mitigating capecitabine-induced toxicity, supported by experimental data and detailed methodologies.
Executive Summary
Capecitabine, an oral prodrug of 5-fluorouracil (B62378) (5-FU), is a cornerstone in the treatment of various solid tumors. However, its clinical utility can be limited by severe and sometimes life-threatening toxicities. Uridine triacetate has emerged as a specific and effective antidote for capecitabine overdose or severe, early-onset toxicity. Clinical evidence demonstrates a significant survival benefit for patients treated with this compound compared to those receiving only supportive care. This guide will delve into the comparative efficacy, mechanisms of action, and experimental data validating the protective role of this compound.
Comparative Efficacy of this compound
The primary alternative to this compound in managing acute capecitabine toxicity is supportive care. This approach is symptomatic and includes measures such as intravenous hydration, antiemetics, antidiarrheals, electrolyte replacement, and management of myelosuppression with antibiotics or growth factors.[1] However, in cases of overdose or severe early-onset toxicity, supportive care alone is often insufficient.[2]
Clinical trials have demonstrated the superior efficacy of this compound in improving survival outcomes. The FDA approval of this compound was based on two single-arm, open-label, expanded-access trials involving 135 patients who experienced a capecitabine or 5-FU overdose or exhibited severe early-onset toxicities.[2][3] The results from these studies, when compared with historical data of patients who received only supportive care, highlight a stark contrast in survival rates.
| Treatment Group | Number of Patients | Survival Rate | Data Source |
| This compound | 135 | 96% | Pivotal FDA Approval Trials[4][5] |
| Supportive Care (Historical Control) | 25 | 16% | Historical Cohort Data[2][4] |
Table 1: Comparison of Survival Rates in Patients with Fluoropyrimidine Overdose/Severe Toxicity.
Furthermore, the timely administration of this compound is crucial. In the pivotal trials, patients who received this compound within 96 hours of capecitabine administration had significantly better outcomes.[2] Of the 135 patients in the two studies, 130 (96%) survived.[3] In contrast, a retrospective analysis of 25 patients who were overdosed with 5-FU and received only supportive care indicated that 84% had died.[3]
While specific quantitative data on the reduction of individual toxicities like hand-foot syndrome, diarrhea, and myelosuppression in these emergency settings are not extensively detailed in comparative tables within the initial search results, the rapid reversal of life-threatening toxicities and the ability for a significant portion of patients to resume chemotherapy underscore the protective effect of this compound beyond just survival.[6] For instance, in the pivotal trials, 45 patients (33%) were able to resume chemotherapy within 30 days.[3]
Mechanism of Action: A Tale of Two Pathways
To understand the protective effect of this compound, it is essential to first grasp the metabolic pathway of capecitabine and its mechanism of toxicity.
Capecitabine's Path to Cytotoxicity
Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU). This conversion happens preferentially in tumor tissue, which is a key advantage of the drug. Once formed, 5-FU exerts its anticancer effects through two primary mechanisms:
-
Inhibition of DNA Synthesis: A metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.
-
RNA Dysfunction: Another metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, leading to errors in RNA processing and function, ultimately causing cell death.[7]
It is the incorporation of FUTP into the RNA of healthy, rapidly dividing cells (such as those in the gastrointestinal tract and bone marrow) that is a major contributor to capecitabine's toxicity.[7]
References
- 1. 738-Management of fluoropyrimidine overdose or overexposure | eviQ [eviq.org.au]
- 2. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 3. This compound Granules for Fluorouracil or Capecitabine Overdose or Early Severe Toxicity - The ASCO Post [ascopost.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Uridine Triacetate vs. Leucovorin: A Comparative Guide for Chemotherapy Rescue and Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced roles of agents used in conjunction with chemotherapy is critical. This guide provides a detailed comparison of uridine (B1682114) triacetate and leucovorin, focusing on their distinct mechanisms and applications in the context of fluorouracil (5-FU) chemotherapy.
While both uridine triacetate and leucovorin are administered to patients receiving 5-FU, their purposes are diametrically opposed. This compound serves as a critical rescue agent in cases of severe 5-FU toxicity or overdose, whereas leucovorin is employed to intentionally enhance the cytotoxic effects of 5-FU. This guide will objectively present the performance, mechanisms, and supporting experimental data for each.
I. Core Function and Application
This compound: The Rescue Agent
This compound is a pyrimidine (B1678525) analog and an acetylated prodrug of uridine.[1] It is indicated for the emergency treatment of adult and pediatric patients who have experienced a fluorouracil or capecitabine (B1668275) overdose, or who exhibit early-onset, severe, or life-threatening toxicities within 96 hours of administration.[2][3] Its sole purpose in this context is to mitigate the toxic effects of 5-FU.
Leucovorin: The Efficacy Enhancer
Leucovorin, a reduced form of folic acid, is used in combination with 5-FU to increase the latter's anticancer efficacy.[4][5] It achieves this by stabilizing the binding of a 5-FU metabolite to its target enzyme, thereby prolonging its cytotoxic effect.[6][7] It is crucial to note that this enhancement of efficacy is often accompanied by an increase in 5-FU-related toxicities.[8][9]
II. Mechanism of Action
The distinct roles of this compound and leucovorin in 5-FU-based chemotherapy are rooted in their different mechanisms of action at the cellular level.
This compound's Rescue Pathway
Following oral administration, this compound is deacetylated to uridine, which then competes with the toxic 5-FU metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), for incorporation into RNA.[1] By outcompeting FUTP, uridine prevents RNA damage and subsequent cell death in healthy tissues.[10]
Leucovorin's Potentiation Pathway
Leucovorin is converted in the body to 5,10-methylenetetrahydrofolate. This molecule forms a stable ternary complex with the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), and the enzyme thymidylate synthase.[7] This stabilization enhances the inhibition of thymidylate synthase, leading to a more profound disruption of DNA synthesis in cancer cells.[6]
III. Comparative Efficacy and Safety Data
The clinical data for this compound demonstrates its high efficacy as a rescue agent. In contrast, data for leucovorin highlights its role in increasing 5-FU's therapeutic effect, which is often associated with heightened toxicity.
Table 1: this compound Efficacy in 5-FU Overdose/Toxicity
| Outcome | This compound Treatment Group | Historical Control (Supportive Care Only) |
| Survival Rate | 96% (130 out of 135 patients)[11] | 16% (4 out of 25 patients)[12] |
| Resumption of Chemotherapy | 33% of patients resumed chemotherapy within 30 days[13] | Not Applicable |
| Time to Chemotherapy Resumption | Median of 19.6 days | Not Applicable |
Table 2: Safety Profile of this compound
| Adverse Event | Incidence in Patients Treated with this compound |
| Vomiting | 10%[3] |
| Nausea | 5%[3] |
| Diarrhea | 3%[3] |
Note: Adverse events were generally mild and infrequent.[11]
Table 3: Impact of Leucovorin on 5-FU Toxicity
| Toxicity | Incidence with 5-FU + Leucovorin (Mayo Clinic Regimen) |
| Hospitalization for Severe Toxicity | 13% (32 out of 243 patients)[9] |
| Grade III/IV Mucositis | 10%[9] |
| Grade III/IV Diarrhea | 8%[9] |
| Neutropenic Fever | 9%[9] |
| Treatment-Related Deaths | 2%[9] |
IV. Experimental Protocols
This compound Clinical Trials (e.g., NCT01432301)
The efficacy of this compound was established in two single-arm, open-label, expanded-access studies.[13]
-
Patient Population: 135 patients who had a 5-FU or capecitabine overdose or presented with severe or life-threatening toxicities within 96 hours of 5-FU administration.[13]
-
Intervention: this compound was administered at a dose of 10g orally every 6 hours for 20 doses for adults, and 6.2 g/m² for pediatric patients.[3] Treatment was initiated as soon as possible after the overdose or onset of severe toxicity.[12]
-
Primary Endpoint: Survival at 30 days or resumption of chemotherapy if prior to 30 days.[13]
-
Comparator: A historical control cohort of 25 patients who received only supportive care for 5-FU overdose.[2]
V. Summary and Conclusion
This compound and leucovorin have fundamentally different and non-interchangeable roles in the management of patients receiving 5-FU chemotherapy.
-
This compound is a life-saving antidote for 5-FU and capecitabine overdose and severe toxicity. Its mechanism is to competitively inhibit the incorporation of toxic 5-FU metabolites into RNA. Clinical data strongly supports its efficacy in improving survival and enabling a quicker return to chemotherapy.
-
Leucovorin is a modulator that enhances the cytotoxic effects of 5-FU by stabilizing the inhibition of thymidylate synthase. This leads to improved anti-tumor activity but also an increased risk of severe toxicities. It is not a rescue agent for 5-FU toxicity.
For researchers and clinicians, the distinction is clear: this compound is the indicated treatment for 5-FU overexposure, while leucovorin is a component of specific chemotherapy regimens designed to potentiate the effects of 5-FU. There is no clinical evidence to support the use of leucovorin as a rescue agent for 5-FU toxicity.
References
- 1. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Folinic acid - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 6. 5-Fluorouracil and Leucovorin Interaction: Enhanced Efficacy and Toxicity | empathia.ai [empathia.ai]
- 7. drugs.com [drugs.com]
- 8. Severe toxicity related to the 5-fluorouracil/leucovorin combination (the Mayo Clinic regimen): a prospective study in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Granules for Fluorouracil or Capecitabine Overdose or Early Severe Toxicity - The ASCO Post [ascopost.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
In Vitro Proliferation: A Comparative Analysis of Uridine and its Prodrug, Uridine Triacetate
A direct in vitro comparison of the effects of uridine (B1682114) triacetate (UTA) and uridine on cell proliferation is not extensively documented in publicly available research. However, by examining the established mechanism of UTA and the documented effects of uridine on various cell lines, a comprehensive picture can be formed for researchers, scientists, and drug development professionals.
Uridine triacetate is a prodrug of uridine, designed to enhance the oral bioavailability of uridine.[1][2][3][4] Following administration, UTA is deacetylated by nonspecific esterases in the body to yield uridine.[2] Therefore, the in vitro effects of UTA on cell proliferation are expected to be mediated by uridine.
Uridine's Influence on Cell Proliferation
Uridine plays a multifaceted role in cellular growth and survival. It serves as a precursor for the synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis.[1] The impact of uridine on cell proliferation appears to be context-dependent, varying with cell type and concentration.
In some instances, uridine has been shown to promote cell proliferation. For example, in L929 murine fibroblast cells, uridine at concentrations of 10 µM and 100 µM significantly enhanced cell proliferation after 72 hours of incubation.[5][6]
Conversely, at high concentrations, uridine can exhibit inhibitory effects on cell proliferation. In a study on hepatocellular carcinoma (HCC) cells (HEPG2, HLF, and 97H), uridine demonstrated a dose-dependent inhibition of cell proliferation at concentrations ranging up to 600 μM after 48 hours.[7][8] This inhibitory effect was linked to the induction of ferroptosis.[7]
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of uridine on cell proliferation from in vitro studies. No direct comparative data for this compound was found.
| Cell Line | Compound | Concentration(s) | Incubation Time | Effect on Proliferation | Assay Used | Reference(s) |
| L929 Murine Fibroblast | Uridine | 10 µM, 100 µM | 72 hours | Significant increase | MTT | [5][6] |
| HEPG2, HLF, 97H (HCC) | Uridine | 0-600 µM | 48 hours | Dose-dependent inhibition | CCK8 | [7][8] |
Experimental Protocols
Cell Proliferation Assays
The following are generalized protocols for common cell proliferation assays used to evaluate the effects of compounds like uridine.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., uridine) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
2. CCK-8 Assay (Cell Counting Kit-8)
Similar to the MTT assay, the CCK-8 assay is a colorimetric assay that measures cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate.
-
Compound Treatment: Add different concentrations of the test substance to the wells.
-
Incubation: Incubate the plate for an appropriate length of time.
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
3. BrdU Assay (Bromodeoxyuridine)
This immunoassay directly measures DNA synthesis, a hallmark of cell proliferation.[9]
-
Cell Seeding and Treatment: Plate cells and treat them with the test compound as described above.
-
BrdU Labeling: Add BrdU, a thymidine (B127349) analog, to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific primary antibody that binds to BrdU, followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
Detection: Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal, or visualize the fluorescence. The signal intensity is proportional to the amount of DNA synthesis.
Visualizing the Pathways
This compound to Uridine Conversion and Role in Nucleotide Synthesis
The following diagram illustrates the conversion of this compound to uridine and its subsequent phosphorylation to uridine triphosphate (UTP), a key precursor for RNA synthesis.
Caption: Conversion of this compound to Uridine and its role in RNA synthesis.
Experimental Workflow for a Cell Proliferation Assay
This diagram outlines a typical workflow for an in vitro cell proliferation experiment.
Caption: A generalized workflow for in vitro cell proliferation assays.
Conclusion
While direct comparative studies between this compound and uridine on cell proliferation are lacking, the available evidence suggests that the effects of UTA are mediated through its conversion to uridine. The impact of uridine on cell proliferation is concentration and cell-type dependent, with the potential to either stimulate or inhibit cell growth. For researchers investigating the effects of these compounds, it is crucial to consider the specific cell line and the concentration range being tested. The provided experimental protocols and workflows offer a foundational approach for conducting such in vitro proliferation studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for severe 5-fluorouracil toxicity in a patient with thymidylate synthase gene variation: Potential pharmacogenomic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Uridine Inhibits Hepatocellular Carcinoma Cell Development by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Uridine Triacetate Outperforms Traditional Supportive Care in Cost-Effectiveness for Fluoropyrimidine Overdose
A comprehensive analysis of clinical and economic data reveals that uridine (B1682114) triacetate is a more cost-effective and clinically superior treatment for overdose and severe, early-onset toxicity from 5-fluorouracil (B62378) (5-FU) or capecitabine (B1668275) chemotherapy compared to traditional supportive care alone. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating clinical trial data, economic modeling, and experimental protocols.
Uridine triacetate, an orally administered prodrug of uridine, has demonstrated a significant survival benefit and a reduction in healthcare resource utilization for patients experiencing life-threatening toxicities from fluoropyrimidine-based chemotherapy.[1][2] While traditional supportive care focuses on managing symptoms, this compound acts as a direct antidote, mitigating the toxic effects of 5-FU and capecitabine.[3][4]
Clinical Efficacy: A Stark Contrast in Survival
Clinical trials have shown a dramatic difference in patient outcomes between those treated with this compound and historical cohorts that received only supportive care. In pivotal studies, 96% of patients treated with this compound survived following a 5-FU or capecitabine overdose or severe toxicity.[3][5] This is in stark contrast to a historical survival rate of only 16% for patients who received supportive care alone.[3][6]
Furthermore, treatment with this compound has been shown to facilitate a rapid recovery, allowing a significant portion of patients to resume chemotherapy.[5][7] Approximately 38% of patients who received this compound were able to resume their cancer treatment within a 30-day observation period.[3][7]
Economic Evaluation: Offsetting High Drug Costs
From a US hospital payer perspective, an economic model demonstrated that while this compound has a high upfront cost, it leads to significant downstream savings.[1][2] The adoption of this compound as a rescue treatment was associated with a 48.5% increase in inpatient survival and a 7.3-day reduction in the total hospital length of stay per patient.[1][2]
The incremental cost of treating one additional patient with this compound was found to be approximately $25,247.[1][2] However, a remarkable 70% of the drug's cost was offset by reductions in inpatient healthcare resource utilization, such as shorter hospital stays and fewer required supportive care measures.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and traditional supportive care.
Table 1: Clinical Outcomes
| Outcome | This compound | Traditional Supportive Care |
| Survival Rate (Overdose/Severe Toxicity) | 96%[3][5] | 16%[3][6] |
| Resumption of Chemotherapy (within 30 days) | 38%[3][7] | Not Reported |
| Adverse Events (related to treatment) | Mild to moderate vomiting (8.1-10%), nausea (4.6-5%), diarrhea (3-3.5%)[3][4] | Varies depending on toxicity symptoms |
Table 2: Economic Outcomes (per patient)
| Outcome | This compound |
| Increased Inpatient Survival | 48.5%[1][2] |
| Reduction in Hospital Length of Stay | 7.3 days[1][2] |
| Incremental Cost | $25,247[1][2] |
| Drug Cost Offset by Reduced Resource Utilization | 70%[1][2] |
Experimental Protocols
The clinical efficacy and safety of this compound were established in two single-arm, open-label, expanded-access clinical trials.
Key Methodologies:
-
Patient Population: Adult and pediatric patients who experienced a 5-fluorouracil or capecitabine overdose or exhibited early-onset, severe or life-threatening toxicities within 96 hours of drug administration.[3][8]
-
Intervention: this compound was administered orally at a dose of 10 grams every 6 hours for 20 doses for adults, and 6.2 g/m² for pediatric patients.[8]
-
Primary Endpoint: The primary efficacy outcome was survival at 30 days or until the resumption of chemotherapy if it occurred before 30 days.[5][8]
-
Comparator: A historical cohort of 25 patients who experienced a 5-FU overdose and received only supportive care was used for comparison.[3][6] Supportive care typically included measures such as hydration, antiemetics, and management of neutropenia and other toxicities.[6][9]
Visualizing the Science
To better understand the underlying mechanisms and processes, the following diagrams illustrate the mechanism of action of this compound and a simplified experimental workflow.
Caption: Mechanism of action of this compound in mitigating 5-FU toxicity.
Caption: Simplified workflow of the pivotal clinical trials for this compound.
References
- 1. Economic Model of this compound Versus Supportive Care for the Treatment of Patients with Life-Threatening Early-Onset Severe Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Economic Model of this compound Versus Supportive Care for the Treatment of Patients with Life-Threatening Early-Onset Severe Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [jhoponline.com]
- 4. vistogard.com [vistogard.com]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound: An Antidote to Life-Threatening 5-Fluorouracil and Capecitabine Toxicity [theoncologynurse.com]
- 7. Emergency use of this compound for the prevention and treatment of life‐threatening 5‐fluorouracil and capecitabine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Granules for Fluorouracil or Capecitabine Overdose or Early Severe Toxicity - The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
comparative study of different uridine triacetate salt forms in research
A comprehensive review of the available research on uridine (B1682114) triacetate reveals a singular focus on the neutral, acetylated prodrug form. Extensive searches of scientific literature, patent databases, and chemical repositories have yielded no evidence of commonly researched or utilized salt forms of this compound. Therefore, this guide provides a detailed analysis of uridine triacetate in its free base form, addressing its critical role in mitigating chemotherapy-induced toxicity.
Physicochemical and Pharmacokinetic Properties
This compound is an orally administered prodrug of uridine.[1][2][3] Its acetylated structure enhances its oral bioavailability, delivering four to six times more uridine into the systemic circulation compared to equimolar doses of uridine itself.[1][4] Following oral administration, it is rapidly deacetylated by nonspecific esterases in the body to yield uridine.[1][2][5]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₉ | [6] |
| Molecular Weight | 370.31 g/mol | [6][7] |
| Form | Solid | |
| Melting Point | 127.0-131.0 °C | |
| Solubility in DMSO | 90 mg/mL (243.04 mM) | [6] |
| Peak Plasma Concentration (Tmax) | 2 to 3 hours | [1] |
| Half-life | 2 to 2.5 hours | [1] |
| Metabolism | Deacetylated to uridine | [1][2][5] |
Mechanism of Action in 5-Fluorouracil (B62378) (5-FU) Toxicity
This compound serves as a critical antidote to the life-threatening toxicities associated with the chemotherapeutic agents 5-fluorouracil (5-FU) and its oral prodrug, capecitabine (B1668275).[3] The cytotoxicity of 5-FU arises from its metabolic conversion into two key intermediates: fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP).
-
RNA-mediated cytotoxicity : FUTP is erroneously incorporated into RNA, leading to disruptions in RNA processing and function.
-
DNA-mediated cytotoxicity : FdUMP inhibits thymidylate synthase, an enzyme essential for DNA synthesis and repair.
This compound counteracts the toxic effects of 5-FU through a competitive mechanism. The uridine released from this compound is converted into uridine triphosphate (UTP), which then competes with FUTP for incorporation into RNA, thereby mitigating RNA-related cellular damage.[4][5]
Experimental Data and Clinical Efficacy
Clinical studies have demonstrated the remarkable efficacy of this compound in reversing the severe and often fatal toxicities of 5-FU and capecitabine overdose.
Survival Outcomes in Patients with 5-FU/Capecitabine Overdose or Severe Toxicity
| Study Cohort | Number of Patients | Survival Rate | Chemotherapy Resumption within 30 days | Source |
| This compound Treated | 135 | 96% | 33% | [8] |
| Historical Control (Supportive Care Only) | 25 | 16% | N/A | [8] |
Experimental Protocol: In Vivo Murine Model of 5-FU Overdose
A preclinical study evaluated the efficacy of this compound in a murine model of 5-FU overdose.
-
Animal Model : BALB/c mice.
-
Induction of Overdose : A single lethal dose of 300 mg/kg 5-FU was administered.
-
Intervention : this compound (2000 mg/kg) was administered orally every 8 hours for 15 doses, with treatment initiated at various time points post-5-FU administration.
-
Results :
-
Initiation at 24 hours: 90% survival
-
Initiation at 48 hours: 60% survival
-
Initiation at 72 hours: 30% survival
-
Initiation at 96 hours: 20% survival
-
Experimental Workflow: From Overdose to Recovery
The following diagram illustrates the typical workflow from the identification of 5-FU or capecitabine overdose or severe toxicity to the administration of this compound and patient recovery.
Conclusion
While the exploration of different salt forms of this compound remains an unaddressed area in the current body of scientific literature, the existing research unequivocally establishes the efficacy of the neutral prodrug as a life-saving intervention for 5-fluorouracil and capecitabine toxicity. Its enhanced bioavailability and competitive mechanism of action provide a robust defense against chemotherapy-induced cellular damage. The data strongly supports its timely administration in clinical settings to improve patient survival and recovery. Further research into novel formulations, such as amorphous dispersions, may offer additional avenues for enhancing its therapeutic potential.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijbcp.com [ijbcp.com]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. 2',3',5'-tri-O-acetyluridine | C15H18N2O9 | CID 20058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Uridine Triacetate: A Guide for Laboratory Professionals
The proper disposal of uridine (B1682114) triacetate is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for uridine triacetate waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this compound may cause skin and eye irritation and can be harmful if swallowed or inhaled.[1][2][3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Handle with gloves, inspecting them prior to use. Use proper glove removal technique to avoid skin contact.[4]
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Respiratory Protection: If there is a risk of dust generation, use a NIOSH-approved respirator.[4][5]
-
Lab Coat: Wear a lab coat to protect personal clothing.
This compound Hazard Classification
The hazard classification of this compound can vary. While some sources classify it as a non-dangerous substance according to the Globally Harmonized System (GHS)[4], others identify specific hazards. This information is critical for determining the correct waste stream.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation[1][3] |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must always comply with federal, state, and local environmental regulations.[1][4]
Step 1: Waste Identification and Segregation
-
Unused Product: Keep the chemical in its original, suitable, and closed container for disposal.[3][5] Do not mix with other waste.[5]
-
Contaminated Materials: This includes items like gloves, paper towels used for spill cleanup, and contaminated labware. These should be considered chemical waste.
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[4]
Step 2: Spill Management and Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Ensure Proper Ventilation: Work in a well-ventilated area.[1][3]
-
Contain the Spill: Prevent the spill from entering drains or water courses.[1][4]
-
Absorb the Material:
-
Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol.[1]
-
Collect Waste: Place all contaminated materials (absorbent, gloves, etc.) into a labeled, sealed container for disposal.[3]
Step 3: Final Disposal
The final disposal route depends on the classification of the waste (hazardous vs. non-hazardous), which is dictated by local and national regulations, such as those from the Environmental Protection Agency (EPA) in the United States.
-
Hazardous Waste: In the US, pharmaceutical waste deemed hazardous by the EPA is typically collected in black containers and must be treated at a permitted facility, often through incineration.[6]
-
Non-Hazardous Pharmaceutical Waste: This is often collected in blue containers for appropriate disposal.[6]
-
Consult Your Institution's EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department to determine the precise disposal stream and procedures required. They will be familiar with local, state, and federal mandates.
-
Medicine Take-Back Programs: For unused medication outside of a laboratory setting, the FDA recommends using a medicine take-back program.[7] Do not flush this medication down the toilet.[7]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal procedure for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. venogen.com [venogen.com]
- 3. targetmol.com [targetmol.com]
- 4. obaid.info [obaid.info]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. This compound | Saint Luke's Health System [saintlukeskc.org]
Essential Safety and Logistical Information for Handling Uridine Triacetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Uridine triacetate, including operational and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to adhere to the following personal protective equipment (PPE) guidelines to minimize exposure and ensure personal safety. While some safety data sheets (SDS) classify this compound as not a hazardous substance, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, adopting a cautious approach is recommended.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Personal Protective Equipment:
| PPE Category | Recommendation |
| Eye Protection | Wear safety goggles with side-shields.[1] |
| Hand Protection | Wear protective gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1][2] |
| Skin and Body Protection | Wear impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | Use a suitable respirator. Avoid breathing dust, vapors, mist, or gas.[1][2] Respirators should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Handling and Storage
-
Handling: Avoid dust formation.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1][3]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[2] Remove contaminated clothing and shoes.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Separate eyelids to ensure adequate flushing and promptly call a physician.[1][3]
-
If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting. Call a physician.[1]
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Unused product and contaminated packaging should be disposed of in the same manner.[2]
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step process for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
